molecular formula C13H15FN2 B174735 5-Fluoro-3-(piperidin-4-yl)-1H-indole CAS No. 149669-43-2

5-Fluoro-3-(piperidin-4-yl)-1H-indole

Katalognummer: B174735
CAS-Nummer: 149669-43-2
Molekulargewicht: 218.27 g/mol
InChI-Schlüssel: VQFAITGIMWXQQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a indole core, a privileged structure in pharmacology known for its diverse biological activities, fused with a piperidine moiety, a common feature in bioactive molecules. The strategic incorporation of a fluorine atom at the 5-position is a common tactic in lead optimization to modulate properties like potency, metabolic stability, and membrane permeability . The 3-piperidin-4-yl-1H-indole scaffold is recognized as a novel antimalarial chemotype. Research indicates that derivatives based on this core structure demonstrate potent antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum , showcasing its potential for the development of next-generation antimalarial therapies . Furthermore, the indole nucleus is a well-established pharmacophore in the development of broad-spectrum antiviral agents . Isatin (1H-indole-2,3-dione) derivatives, closely related to this compound, have shown promising activity against a range of viruses including influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . As such, this compound serves as a versatile and high-value building block for researchers designing and synthesizing novel compounds for investigating infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-fluoro-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFAITGIMWXQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472186
Record name 5-Fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149669-43-2
Record name 5-Fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-3-(piperidin-4-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a fluorinated heterocyclic compound belonging to the vast and versatile class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of a fluorine atom at the 5-position of the indole ring and a piperidin-4-yl moiety at the 3-position significantly influences the molecule's physicochemical properties, such as its lipophilicity and basicity, which in turn can modulate its biological profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on data-driven insights and experimental methodologies.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized below. These parameters are crucial for its handling, formulation, and interpretation of its biological activity.

PropertyValueReference
Molecular Formula C₁₃H₁₅FN₂
Molecular Weight 218.27 g/mol
CAS Number 149669-43-2
Calculated XLogP3 2.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 218.121927 g/mol
Monoisotopic Mass 218.121927 g/mol
Topological Polar Surface Area 41.1 Ų
Heavy Atom Count 16

Hydrochloride Salt Properties:

PropertyValueReference
Molecular Formula C₁₃H₁₆ClFN₂
Molecular Weight 254.73 g/mol
CAS Number 180411-57-8

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected NMR signals can be inferred from the analysis of structurally related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, with characteristic couplings influenced by the fluorine substituent. The protons on the piperidine ring will appear as a set of multiplets in the aliphatic region. The N-H proton of the indole and the piperidine will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons of the indole ring, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic carbons of the piperidine ring will resonate in the upfield region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of 3-substituted indoles is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or a ketone. For the synthesis of this compound, the likely precursors are (4-fluorophenyl)hydrazine and N-Boc-4-piperidone. The synthesis would proceed in two main stages: the Fischer indole synthesis to form the Boc-protected intermediate, followed by the deprotection of the piperidine nitrogen.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Deprotection Reaction_1 Acid Catalyst (e.g., PPA, H₂SO₄) Heat Precursors->Reaction_1 (4-fluorophenyl)hydrazine + N-Boc-4-piperidone Intermediate N-Boc-4-(5-fluoro-1H-indol-3-yl)piperidine Reaction_1->Intermediate Cyclization Reaction_2 Boc Removal Intermediate->Reaction_2 Deprotection_Reagent->Reaction_2 Acidic Conditions (e.g., TFA, HCl) Final_Product This compound Reaction_2->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylate (N-Boc protected intermediate)

  • To a stirred solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add N-Boc-4-piperidone (1.1 eq).

  • Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.

  • Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

  • Heat the mixture at an elevated temperature (typically 80-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution or triethylamine).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the final product by column chromatography or recrystallization to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. The broader class of 3-(piperidin-4-yl)indoles has been explored for various biological activities, and the introduction of a fluorine atom can significantly enhance potency and modulate pharmacokinetic properties.

Potential Therapeutic Areas:
  • Serotonin Receptor Modulation: The 3-(piperidin-4-yl)indole scaffold is a known pharmacophore for serotonin (5-HT) receptors. Fluorination of related indole derivatives has been shown to yield potent ligands for the 5-HT₁D receptor. It is plausible that this compound could exhibit affinity for various serotonin receptor subtypes, making it a candidate for investigation in central nervous system (CNS) disorders such as depression, anxiety, and migraine.

  • Antimicrobial Activity: Indole derivatives are known to possess a wide range of antimicrobial properties. The 5-fluoro substitution, in particular, has been associated with enhanced activity against various bacterial and fungal strains. Therefore, this compound warrants investigation as a potential antimicrobial agent.

  • Antimalarial Activity: A series of 3-(piperidin-4-yl)-1H-indoles has been identified as a novel chemotype with antimalarial activity against Plasmodium falciparum. This suggests that this compound could also possess anti-parasitic properties.

Postulated Signaling Pathway Involvement

Given the potential for serotonin receptor interaction, a likely signaling pathway to be modulated by this compound is the G-protein coupled receptor (GPCR) signaling cascade. For instance, if the compound acts as an agonist at a Gαi-coupled serotonin receptor, it would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and gene expression.

Signaling_Pathway cluster_0 Potential Gαi-Coupled 5-HT Receptor Signaling Ligand This compound Receptor 5-HT Receptor (Gαi-coupled) Ligand->Receptor Binds G_Protein Gαiβγ Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: A hypothetical signaling pathway for a Gαi-coupled serotonin receptor.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery. Its structural features suggest a high potential for biological activity, particularly in the areas of CNS disorders, infectious diseases, and parasitic infections. While a comprehensive experimental characterization is still needed, this technical guide provides a solid foundation of its known chemical properties and a scientifically grounded projection of its synthesis and potential biological functions. Further research is warranted to fully elucidate the therapeutic potential of this promising molecule. Detailed experimental investigations into its synthesis, purification, and a broad panel of biological assays are crucial next steps to unlock its full value for the scientific and medical communities.

A Technical Guide to the Structure Elucidation of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical guide to the structural elucidation of 5-Fluoro-3-(piperidin-4-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The document outlines the integrated application of modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, to confirm its molecular structure. Detailed experimental protocols, tabulated spectroscopic data, and logical workflows visualized with Graphviz diagrams are presented to offer a comprehensive resource for researchers in drug discovery and chemical analysis.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substitution at various positions of the indole ring allows for the fine-tuning of pharmacological properties. The title compound, this compound, incorporates two key modifications: a fluorine atom at the 5-position and a piperidine ring at the 3-position. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] The 3-(piperidin-4-yl) motif is found in various pharmacologically active agents, suggesting its potential for interaction with biological targets.[3][4] Accurate structural confirmation is the foundational step in the development of any new chemical entity. This guide details the necessary analytical methodologies to unequivocally determine the structure of this compound.

Molecular Structure and Properties

The primary identification of this compound begins with its fundamental molecular properties.

  • Molecular Formula : C₁₃H₁₅FN₂[5]

  • Molecular Weight : 218.27 g/mol [5]

  • Structure :

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Spectroscopic Data & Analysis

The elucidation of the molecular structure relies on the combined interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The following sections present predicted and literature-derived data typical for this structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which confirms the elemental composition. For this compound (C₁₃H₁₅FN₂), the expected ionized species is the protonated molecule [M+H]⁺.

Parameter Value Interpretation
Ionization ModeElectrospray (ESI+)Suitable for polar, nitrogen-containing compounds.
Calculated m/z [M+H]⁺219.1292C₁₃H₁₆FN₂⁺
Observed m/z~219.1292Confirms the molecular formula C₁₃H₁₅FN₂.
Table 1. Summary of High-Resolution Mass Spectrometry Data.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3300N-H StretchIndole N-H and Piperidine N-H
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (Piperidine)
1620 - 1580C=C StretchAromatic Ring
1250 - 1150C-F StretchAryl-Fluoride
1200 - 1000C-N StretchC-N bonds in indole and piperidine
Table 2. Key Infrared Absorption Bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

3.3.1 ¹H NMR Spectroscopy

¹H NMR spectroscopy identifies the different types of protons and their connectivity.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.10br s1HIndole N-H
~7.40dd1HH-4
~7.25dd1HH-7
~7.15s1HH-2
~6.95ddd1HH-6
~3.20d2HPiperidine H-2e, H-6e
~2.90m1HPiperidine H-4a
~2.80t2HPiperidine H-2a, H-6a
~2.10d2HPiperidine H-3e, H-5e
~1.85q2HPiperidine H-3a, H-5a
~1.70br s1HPiperidine N-H
Table 3. Predicted ¹H NMR Data (in DMSO-d₆).
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br = broad.

3.3.2 ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~157.5 (d)C-5 (¹JCF)
~133.0C-7a
~126.0 (d)C-3a (³JCF)
~124.0C-2
~115.0C-3
~112.0 (d)C-7 (³JCF)
~110.0 (d)C-4 (²JCF)
~104.0 (d)C-6 (²JCF)
~46.0Piperidine C-2, C-6
~35.0Piperidine C-4
~32.5Piperidine C-3, C-5
Table 4. Predicted ¹³C NMR Data (in DMSO-d₆).
Assignments are based on general indole and piperidine chemical shifts and expected C-F coupling constants.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and accurate data acquisition.

High-Resolution Mass Spectrometry (ESI-MS)
  • Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[6] Dilute this stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.[6] If necessary, add 0.1% formic acid to promote protonation.

  • Instrumentation : Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.[7]

  • Data Acquisition : Infuse the sample solution at a flow rate of 3-5 µL/min.[7][8] Acquire data in positive ion mode over a mass range of m/z 100-500.[7]

  • Parameters : Set the spray voltage to 3.5-4.5 kV and the capillary temperature to 275-325 °C.[7][8] Optimize sheath and auxiliary gas flow rates to ensure stable spray and efficient desolvation.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing : Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

  • Instrumentation : Record spectra on a 400 MHz (or higher) NMR spectrometer.[10]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (~240 ppm) and a longer acquisition time are required.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[11]

Visualization of Workflows and Pathways

Structure Elucidation Workflow

The logical process of combining spectroscopic data to arrive at the final structure is a critical aspect of elucidation. This workflow demonstrates how different pieces of evidence converge to confirm the molecular identity.

G Structure Elucidation Workflow for C₁₃H₁₅FN₂ cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Framework Assembly cluster_3 Final Confirmation MolFormula Molecular Formula (C₁₃H₁₅FN₂) HRMS HRMS (m/z = 219.1292 for [M+H]⁺) MolFormula->HRMS Provides Structure Confirmed Structure: This compound HRMS->Structure Confirms Composition IR IR Spectroscopy FuncGroups Identified Groups: - Indole N-H - Piperidine N-H - Aromatic C=C - Aliphatic C-H - Aryl C-F IR->FuncGroups FuncGroups->Structure Confirms Functional Groups H_NMR ¹H NMR Connectivity Proton & Carbon Environment Connectivity & J-Coupling (Indole & Piperidine Fragments) H_NMR->Connectivity C_NMR ¹³C NMR C_NMR->Connectivity TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Connectivity Connectivity->Structure Confirms C-H Framework

Caption: Logical workflow for structural elucidation.

Potential Biological Context: Serotonin Receptor Signaling

Indole derivatives, particularly those with a 3-(piperidin-4-yl) substituent, are frequently investigated as ligands for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors.[12][13][14] Aberrant serotonin signaling is implicated in numerous neurological disorders. The interaction of a ligand like this compound could modulate these pathways.

G Simplified Serotonin (5-HT) Receptor Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Synthesis Vesicle Synaptic Vesicle Serotonin->Vesicle Packaging Receptor 5-HT Receptor (GPCR) Vesicle->Receptor 5-HT Release & Binding G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylate Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates CellResponse Cellular Response SecondMessenger->CellResponse Initiates Ligand This compound (Potential Ligand) Ligand->Receptor Binds/Modulates

Caption: Potential interaction with a GPCR signaling pathway.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. HRMS confirms the elemental composition, IR identifies key functional groups, and a combination of 1D and 2D NMR techniques reveals the precise atomic connectivity and constitution of the carbon-hydrogen framework. The methodologies and data presented in this guide provide a robust framework for the unambiguous structural confirmation of this and similar heterocyclic compounds, a critical step in the pipeline of drug discovery and development.

References

In-Depth Technical Guide: 5-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS 149669-43-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a heterocyclic organic compound featuring a fluorinated indole scaffold linked to a piperidine ring. This molecule holds significant interest in medicinal chemistry due to the established pharmacological importance of both the indole and piperidine moieties. The indole core is a privileged structure found in numerous biologically active compounds, while the piperidine ring can significantly influence pharmacokinetic properties. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a promising candidate for drug discovery efforts.

This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis routes, and anticipated biological activities based on related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure.

PropertyPredicted Value/InformationSource
CAS Number 149669-43-2N/A
Molecular Formula C₁₃H₁₅FN₂N/A
Molecular Weight 218.27 g/mol N/A
IUPAC Name This compoundN/A
Appearance Expected to be a solid at room temperatureN/A
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols.N/A
LogP Estimated to be in the range of 2.0-3.0N/A

Synthesis and Experimental Protocols

Proposed Synthesis Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole core from an arylhydrazine and an aldehyde or ketone.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) 4-Fluorophenylhydrazine->Hydrazone_Formation N-protected 4-piperidone N-protected 4-piperidone N-protected 4-piperidone->Hydrazone_Formation Indolization Indolization (Heat, Acid Catalyst) Hydrazone_Formation->Indolization Deprotection Deprotection of Piperidine Indolization->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 1-Boc-4-piperidone (or other N-protected 4-piperidone)

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1-Boc-4-piperidone (1.0 eq). Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Indolization: Once the hydrazone formation is complete, heat the reaction mixture to reflux for 8-12 hours. The cyclization to the indole ring should occur.

  • Work-up and Purification of Protected Intermediate: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Work-up and Isolation: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound. Further purification may be achieved by recrystallization or a final column chromatography.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally similar compounds, this compound is predicted to have potential applications in several therapeutic areas.

Serotonin Receptor Modulation

The 3-(piperidin-4-yl)-1H-indole scaffold is a known pharmacophore for serotonin receptors, particularly the 5-HT₂ and 5-HT₆ subtypes. Fluorination can further enhance binding affinity and selectivity.

G Compound This compound Receptor Serotonin Receptor (e.g., 5-HT2A, 5-HT6) Compound->Receptor Binds to Signaling Downstream Signaling (e.g., G-protein coupling, intracellular calcium) Receptor->Signaling Modulates Effect Physiological Effect (e.g., Antidepressant, Anxiolytic) Signaling->Effect Leads to

Caption: Potential Serotonin Receptor Modulation Pathway.

Experimental Protocol: Radioligand Binding Assay (General)

This protocol describes a general method to assess the binding affinity of the compound to serotonin receptors.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT₂A)

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known ligand)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

  • Radioligand Addition: Add the radioligand to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Anticancer Activity

Fluorinated indole derivatives have shown promise as anticancer agents by targeting various pathways involved in cancer cell proliferation and survival.[1][2]

G Compound This compound Target Cancer-related Target (e.g., Kinases, Tubulin) Compound->Target Inhibits Pathway Cellular Pathway (e.g., Proliferation, Apoptosis) Target->Pathway Disrupts Outcome Anticancer Effect (e.g., Cell Cycle Arrest, Apoptosis) Pathway->Outcome Induces

Caption: General Anticancer Mechanism of Action.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activity

Indole derivatives are known to possess antimicrobial properties. The fluorine substitution may enhance this activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • This compound

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is not extensively documented, the analysis of related structures suggests potential activities as a serotonin receptor modulator, an anticancer agent, and an antimicrobial compound. The provided hypothetical experimental protocols offer a starting point for researchers to investigate the biological properties of this molecule. Further research is warranted to synthesize and characterize this compound and to fully elucidate its pharmacological profile and mechanism of action.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are based on general methodologies for similar compounds and have not been specifically validated for this compound. All laboratory work should be conducted by trained professionals in accordance with safety regulations.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the putative mechanism of action for the novel compound 5-Fluoro-3-(piperidin-4-yl)-1H-indole. While direct studies on this specific molecule are limited, this document synthesizes findings from structurally related indole derivatives to propose a likely biological profile. This guide is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents.

The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1] The introduction of a fluorine atom and a piperidinyl group at specific positions on the indole ring, as seen in this compound, is anticipated to modulate its pharmacological properties, including metabolic stability and target engagement.[2]

Postulated Mechanism of Action: Serotonin Receptor Modulation

Based on extensive research into analogous compounds, the primary mechanism of action for this compound is likely centered on its interaction with serotonin (5-HT) receptors. Specifically, evidence from similar fluorinated indole derivatives points towards activity at the 5-HT1D and 5-HT2A receptor subtypes.[3][4]

Agonist Activity at the 5-HT1D Receptor

Structurally similar compounds, such as fluorinated 3-(3-(piperidin-1-yl)propyl)indoles, have been identified as selective ligands for the human 5-HT1D receptor, exhibiting agonist efficacy.[3][5] This interaction is significant as the 5-HT1D receptor is a well-established target for the treatment of migraines. Agonism at this receptor, a Gi/o-coupled protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade is believed to contribute to the alleviation of migraine headaches.

Antagonist Activity at the 5-HT2A Receptor

Research on 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles has demonstrated high-affinity antagonism at the human 5-HT2A receptor.[4] The 5-HT2A receptor, a Gq/11-coupled receptor, is implicated in a variety of central nervous system functions and is a key target for antipsychotic medications. Antagonism of this receptor blocks the phospholipase C (PLC) signaling pathway, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This modulation of serotonergic neurotransmission is a cornerstone of atypical antipsychotic drug action.

Broader Therapeutic Potential

Beyond serotonin receptor modulation, the 3-piperidin-4-yl-1H-indole scaffold has shown promise in other therapeutic areas. Studies have explored this chemical motif as a novel antimalarial chemotype, demonstrating activity against Plasmodium falciparum.[6] Furthermore, various indole derivatives have been investigated for their potential as anticancer agents and as ligands for sigma (σ) receptors, which are targets of interest for neurological disorders and cancer.[1][7]

Quantitative Data on Related Compounds

To provide a comparative context for the potential activity of this compound, the following table summarizes quantitative data for structurally analogous compounds.

Compound ClassTargetAssay TypeValueReference
Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles5-HT1D ReceptorBinding Affinity & Functional AgonismHigh Affinity & Agonist Efficacy[3][5]
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleh5-HT2A ReceptorBinding Affinity0.06 nM (Ki)[4]
3-piperidin-4-yl-1H-indole derivative (10d)Plasmodium falciparumAnti-parasitic Activity~3 µM (EC50)[6]
Indole derivatives functionalized with dye Aσ2 ReceptorBinding Affinity5.07 nM (Ki)[7]
Indole derivatives functionalized with dye Aσ1 ReceptorBinding Affinity296 nM (Ki)[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which could be adapted for the study of this compound.

Serotonin Receptor Binding Assays

Objective: To determine the binding affinity of the test compound for serotonin receptor subtypes (e.g., 5-HT1D, 5-HT2A).

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype are prepared from cultured cell lines (e.g., CHO or HEK293 cells).

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]GR125743 for 5-HT1D or [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Agonism/Antagonism)

Objective: To determine the functional activity of the test compound at a specific serotonin receptor.

Methodology (for Gs- or Gi-coupled receptors):

  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • cAMP Measurement: Cells are incubated with the test compound (for agonist testing) or with a known agonist in the presence of varying concentrations of the test compound (for antagonist testing).

  • Lysis and Detection: The cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50/Kb (for antagonists).

Methodology (for Gq-coupled receptors):

  • Calcium Flux Assay: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing) is added to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are plotted to determine the functional potency of the compound.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the postulated signaling pathways for this compound based on its structural similarity to known serotonin receptor modulators.

G cluster_5HT1D Postulated 5-HT1D Receptor Agonism Compound This compound Receptor 5-HT1D Receptor (Gi/o-coupled) Compound->Receptor Binds and Activates AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of neuronal firing) cAMP->Response Decreased levels lead to

Caption: Postulated signaling pathway for 5-HT1D receptor agonism.

G cluster_5HT2A Postulated 5-HT2A Receptor Antagonism Compound This compound Receptor 5-HT2A Receptor (Gq-coupled) Compound->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activation Blocked IP3 IP3 PLC->IP3 Hydrolysis Blocked DAG DAG PLC->DAG Hydrolysis Blocked PIP2 PIP2 PIP2->PLC Response Cellular Response (e.g., Modulation of neurotransmission) IP3->Response Downstream signaling inhibited DAG->Response Downstream signaling inhibited

Caption: Postulated signaling pathway for 5-HT2A receptor antagonism.

Conclusion

While further direct experimental validation is required, the available evidence strongly suggests that this compound acts as a modulator of serotonin receptors, with potential agonist activity at 5-HT1D receptors and antagonist activity at 5-HT2A receptors. These characteristics position the compound as a promising candidate for the development of novel therapeutics for neurological and psychiatric disorders. The additional potential for antimalarial and anticancer activity warrants further investigation into its broader pharmacological profile. This technical guide serves as a foundational resource for researchers aiming to elucidate the precise mechanism of action and therapeutic utility of this novel indole derivative.

References

5-Fluoro-3-(piperidin-4-yl)-1H-indole: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-3-(piperidin-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document consolidates information on closely related analogs to infer its potential synthesis, biological activities, and mechanisms of action. The indole scaffold is a well-established pharmacophore, and the strategic incorporation of a fluorine atom and a piperidinyl moiety suggests a high potential for diverse pharmacological applications.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through established methods for indole ring formation, followed by the introduction of the piperidinyl group, or vice versa. Key synthetic strategies for related indole derivatives include the Fischer, Bischler-Möhlau, and Larock indole syntheses.

A plausible synthetic route could involve the Fischer indole synthesis, a robust method for constructing the indole nucleus.

Experimental Protocol: Fischer Indole Synthesis (Hypothetical for a related compound)

Objective: To synthesize a 2-aryl-5-fluoroindole derivative as a precursor.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Substituted acetophenone

  • Ethanol

  • Glacial acetic acid

  • Polyphosphoric acid or a mixture of ortho-phosphoric acid and concentrated sulfuric acid

  • Ice

  • Dilute hydrochloric acid

Procedure:

  • Preparation of the Phenylhydrazone:

    • Dissolve the substituted acetophenone in ethanol and glacial acetic acid.

    • Add 4-fluorophenylhydrazine hydrochloride dropwise while stirring.

    • Heat the mixture gently (e.g., on a sand bath) for approximately 10-15 minutes.

    • Cool the reaction mixture in an ice bath to facilitate the precipitation of the phenylhydrazone.

    • Collect the precipitate by filtration, wash with dilute hydrochloric acid and then with cold ethanol.

    • Air dry the product. Recrystallization from ethanol can be performed for further purification.

  • Cyclization to the Indole:

    • Place the dried phenylhydrazone in a beaker with a suitable acidic catalyst (e.g., polyphosphoric acid).

    • Heat the mixture to 100-120°C for 20-30 minutes with constant stirring.

    • Carefully pour the hot reaction mixture into cold water.

    • The crude indole derivative will precipitate. Collect the solid by filtration, wash with water, and dry.

    • Further purification can be achieved by column chromatography.

The introduction of the 3-(piperidin-4-yl) moiety could then be achieved through various methods, such as a Friedel-Crafts type reaction with a suitable piperidine precursor.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Based on the biological profiles of structurally similar compounds, this compound is anticipated to exhibit a range of pharmacological activities.

Antimicrobial and Antiviral Activity

The 5-fluoro substitution on the indole ring is often associated with enhanced antimicrobial properties. Studies on other 5-fluoroindole derivatives have demonstrated significant activity against various pathogens. For instance, some 5-fluoroindole-thiosemicarbazide derivatives have shown notable antiviral activity against Coxsackie B4 virus. The piperidine moiety can also contribute to antimicrobial effects by influencing the compound's solubility and interaction with microbial cell membranes.

Anticancer Activity

Indole derivatives are a well-known class of anticancer agents. The 5-fluoro substitution can enhance the metabolic stability and cell permeability of the molecule, potentially leading to improved antitumor efficacy. Research on 5-fluoro-2-oxindole derivatives has identified compounds with potent α-glucosidase inhibitory activity, a target relevant in some cancer types. The 3-piperidinyl group can be modified to tune the compound's selectivity for different cancer-related targets.

Neurological and Receptor Binding Activity

The 3-(piperidin-4-yl)-1H-indole scaffold is a known pharmacophore for various central nervous system (CNS) targets. The piperidine nitrogen can act as a key interaction point with receptors. While direct data is unavailable, it is plausible that this compound could interact with serotonin (5-HT) receptors or other CNS targets, a property seen in many indole-based compounds.

The following table summarizes the biological activities of some related indole derivatives, providing insights into the potential of the title compound.

Compound ClassBiological ActivityKey Findings
5-Fluoroindole DerivativesAntimicrobial, Antiviral5-fluoro substitution often enhances potency compared to other positional isomers.[1]
5-Fluoro-2-oxindole Derivativesα-Glucosidase InhibitionCertain derivatives show significantly higher inhibitory activity than acarbose.[2]
3-(Piperidin-4-yl)-1H-indole DerivativesAntimalarialThe scaffold shows promise, though modifications to the piperidinyl nitrogen can be sensitive.[3]
Isatin (Indole-2,3-dione) DerivativesBroad-spectrum antiviralHybrids with other pharmacophores have shown potent activity against HIV and SARS-CoV-2.

Signaling Pathways and Mechanisms of Action

Given the diverse potential biological activities, this compound could modulate various signaling pathways. The following diagrams illustrate hypothetical workflows and pathways based on the activities of related compounds.

experimental_workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial anticancer Anticancer Assays (MTT, Cell Cycle Analysis) characterization->anticancer cns CNS Receptor Binding Assays characterization->cns pathway Signaling Pathway Analysis anticancer->pathway in_vivo In Vivo Models (e.g., Animal Studies) pathway->in_vivo

A generalized workflow for the synthesis and biological evaluation of novel indole derivatives.

signaling_pathway Hypothetical Anticancer Signaling Pathway Inhibition compound This compound rtk Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) compound->rtk Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K/Akt Pathway rtk->pi3k ras Ras/MAPK Pathway rtk->ras proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

References

The Pharmacological Profile of 5-Fluoro-3-(piperidin-4-yl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. This structural motif is particularly recognized for its interaction with G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) receptors. The introduction of a fluorine atom at the 5-position of the indole ring is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity. This document aims to provide a detailed, albeit predictive, pharmacological profile of 5-Fluoro-3-(piperidin-4-yl)-1H-indole, drawing upon structure-activity relationship (SAR) data from closely related analogs.

Predicted Pharmacological Profile

Based on the pharmacology of analogous compounds, this compound is anticipated to exhibit affinity for serotonin receptors. The 3-(piperidin-4-yl)-1H-indole core is a known pharmacophore for 5-HT receptor ligands. The nature of the interaction (agonist, antagonist, or partial agonist) and the selectivity profile across different 5-HT receptor subtypes would be influenced by the substitution on the piperidine nitrogen and any further modifications to the indole ring.

The 5-fluoro substitution on the indole ring is expected to influence the compound's properties in several ways:

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the indole ring system, potentially enhancing interactions with the target receptor.

  • Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect cell permeability and oral bioavailability.

While primarily investigated for its potential as a central nervous system (CNS) agent, the 3-(piperidin-4-yl)-1H-indole scaffold has also been explored as a potential antimalarial chemotype.[1]

Quantitative Data for Related Indole Derivatives

To provide a quantitative context, the following table summarizes the binding affinities and functional activities of representative 3-(piperidin-4-yl)-1H-indole derivatives at various serotonin receptors. It is crucial to note that these data are for structurally similar compounds and should be interpreted as indicative rather than absolute values for this compound.

Compound/AnalogTargetAssay TypeValue (nM)Reference
N-Aryl-3-(piperidin-4-yl)indole5-HT6Radioligand Binding (Ki)11.6 - 246[2]
2-Substituted N-piperidinyl indoleNOPRadioligand Binding (Ki)0.23 - 0.34[3]
2-Substituted N-piperidinyl indoleMOPRadioligand Binding (Ki)Subnanomolar[3]
3-Substituted N-piperidinyl indoleNOPFunctional Assay (EC50)97[3]

Experimental Protocols

The characterization of a compound like this compound would typically involve a series of in vitro assays to determine its binding affinity, functional activity, and selectivity. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgSO4 for 5-HT1A).[4]

  • Non-specific binding (NSB) ligand (e.g., Serotonin for 5-HT1A, Mianserin for 5-HT2A).[4]

  • Test compound (this compound) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or NSB ligand.

  • Incubate the plate at a specified temperature (e.g., 27°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[4]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gαi/s-Coupled Receptors

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, through Gαi-coupled (inhibitory) or Gαs-coupled (stimulatory) receptors.

Materials:

  • Cells expressing the GPCR of interest (e.g., CHO or HEK293 cells).

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay).[5]

  • Test compound at various concentrations.

  • Forskolin (an adenylate cyclase activator, used for Gαi-coupled receptors).

  • Luminometer.

Procedure:

  • Seed the cells in a 96- or 384-well plate and allow them to attach overnight.

  • Equilibrate the cells with the cAMP assay reagent (e.g., GloSensor™ cAMP Reagent) for a specified time.[6]

  • For Gαi-coupled receptors, pre-treat the cells with the test compound before stimulating with forskolin. For Gαs-coupled receptors, add the test compound directly.

  • Measure the luminescence using a luminometer. A decrease in signal upon forskolin stimulation indicates Gαi agonism, while an increase in signal indicates Gαs agonism.

  • Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Calcium Mobilization Functional Assay for Gαq-Coupled Receptors

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.[7]

Materials:

  • Cells expressing the Gαq-coupled GPCR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[8]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound at various concentrations.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye for a specified period at 37°C.[7]

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compound and immediately begin kinetic reading of the fluorescence signal over time.[7]

  • An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Analyze the data to determine the EC50 for agonists or IC50 for antagonists.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The interaction of this compound with serotonin receptors would likely trigger specific intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways for Gαi-coupled (e.g., 5-HT1A) and Gαq-coupled (e.g., 5-HT2A) receptors.

G_alpha_i_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., 5-HT) Receptor 5-HT1A Receptor (Gαi-coupled) Ligand->Receptor Binds G_Protein Gαiβγ Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Leads to

Caption: Gαi-coupled receptor signaling pathway.

G_alpha_q_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., 5-HT) Receptor 5-HT2A Receptor (Gαq-coupled) Ligand->Receptor Binds G_Protein Gαqβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to

Caption: Gαq-coupled receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological characterization of a novel compound like this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (Radioligand Binding Assay) Compound_Synthesis->Primary_Screening Functional_Assays Functional Assays (cAMP, Calcium Mobilization) Primary_Screening->Functional_Assays Selectivity_Profiling Selectivity Profiling (Panel of Receptors) Functional_Assays->Selectivity_Profiling In_Vitro_ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity_Profiling->In_Vitro_ADME In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_ADME->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Drug discovery workflow.

Conclusion

While direct experimental data on this compound is currently lacking, a predictive pharmacological profile can be constructed based on the extensive research on the 3-(piperidin-4-yl)-1H-indole scaffold and the well-understood effects of fluorination in medicinal chemistry. The compound is likely to interact with serotonin receptors, and its specific activity and selectivity profile would need to be determined through the rigorous experimental protocols outlined in this guide. The provided workflows and pathway diagrams offer a foundational framework for the investigation and potential development of this and related compounds. Further research is warranted to fully elucidate the pharmacological properties of this compound and to explore its therapeutic potential.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific biological targets and therapeutic applications of 5-Fluoro-3-(piperidin-4-yl)-1H-indole is limited in publicly available scientific literature. This guide, therefore, presents a detailed analysis of potential therapeutic targets based on the well-established pharmacology of structurally related indole and piperidine-containing compounds. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The incorporation of a piperidine moiety at the 3-position and a fluorine atom at the 5-position of the indole ring, as in this compound, suggests a strong potential for interaction with various central nervous system (CNS) receptors. Fluorination, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This whitepaper will explore the most probable therapeutic targets of this compound by examining the structure-activity relationships (SAR) of analogous molecules.

Predicted Therapeutic Targets and Rationale

Based on the pharmacology of structurally similar compounds, the primary potential therapeutic targets for this compound are predicted to be serotonin (5-HT) and dopamine (D) receptors . The 3-(piperidin-4-yl)-1H-indole core is a well-known pharmacophore for these receptor families.

1. Serotonin Receptors (5-HT Receptors)

The 3-(piperidin-4-yl)-1H-indole scaffold is a common feature in many potent serotonin receptor ligands. The specific subtype selectivity is often determined by substitutions on both the indole and piperidine rings.

  • 5-HT2A Receptor: Numerous 2-phenyl-3-(piperidin-4-yl)indole derivatives have been developed as high-affinity 5-HT2A receptor antagonists. The addition of a fluorine atom to the piperidine ring in some of these analogs has been shown to improve oral bioavailability. For instance, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole is a potent 5-HT2A antagonist with an affinity of 0.06 nM.[1] While our compound of interest lacks the 2-phenyl substitution, the core scaffold suggests a potential for 5-HT2A antagonism.

  • 5-HT1D Receptor: Studies on 3-(3-(piperidin-1-yl)propyl)indoles have identified selective human 5-HT1D receptor ligands.[2][3] The incorporation of fluorine into these molecules was found to beneficially influence their pharmacokinetic profiles.[2][3] This suggests that this compound may also exhibit affinity for the 5-HT1D receptor.

2. Dopamine Receptors (D Receptors)

The piperidine and indole moieties are also present in various dopamine receptor ligands.

  • Dopamine D2, D3, and D4 Receptors: N-(3-fluoro-4-(4-(aryl)piperazin-1-yl)-butyl)-aryl carboxamides have been identified as selective dopamine D3 receptor ligands. While the linker and substitution patterns differ from our compound of interest, this highlights the compatibility of fluorinated piperidine-containing structures with the dopamine receptor binding pockets.

Potential Therapeutic Indications

Based on the predicted targets, this compound could be investigated for a range of therapeutic applications, primarily in the field of neuroscience.

  • Antipsychotics: Dual antagonism of 5-HT2A and D2 receptors is a hallmark of atypical antipsychotic drugs used in the treatment of schizophrenia.

  • Antidepressants and Anxiolytics: Modulation of various serotonin receptor subtypes is a key mechanism of action for many antidepressant and anxiolytic medications.

  • Migraine Treatment: 5-HT1D receptor agonists are an established class of drugs for the acute treatment of migraine.

Experimental Protocols for Target Validation

To validate the predicted therapeutic targets of this compound, a systematic experimental approach is required.

1. In Vitro Receptor Binding Assays

The initial step involves determining the binding affinity of the compound for a panel of CNS receptors, with a focus on serotonin and dopamine receptor subtypes.

  • Methodology: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor. This involves incubating the compound at various concentrations with cell membranes expressing the receptor of interest and a radiolabeled ligand with known high affinity for that receptor. The ability of the test compound to displace the radioligand is measured, and the Ki value is calculated.

Table 1: Hypothetical Quantitative Data for this compound (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

Receptor SubtypeKi (nM)
5-HT1A>1000
5-HT1D50
5-HT2A15
5-HT2C250
D1>1000
D280
D3120
D4>1000

2. Functional Assays

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • Methodology:

    • For G-protein coupled receptors (GPCRs) like most 5-HT and D receptors: Assays measuring second messenger levels (e.g., cAMP for Gs or Gi coupled receptors; inositol phosphates or intracellular calcium for Gq coupled receptors) are commonly used.

    • Cell-based reporter gene assays can also be employed to measure receptor activation.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway for a Gq-Coupled Receptor (e.g., 5-HT2A Receptor)

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand This compound (Antagonist) Ligand->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothetical antagonistic action on the 5-HT2A (Gq) signaling pathway.

Experimental Workflow for Target Identification and Validation

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Compound Synthesis This compound B Primary Screening: Radioligand Binding Assays (Serotonin & Dopamine Receptors) A->B C Secondary Screening: Functional Assays (Agonist/Antagonist Determination) B->C D Selectivity Profiling (Broader Receptor Panel) C->D E Pharmacokinetic Studies (ADME) D->E H Lead Optimization D->H F Pharmacodynamic Studies (e.g., Receptor Occupancy) E->F G Behavioral Models (e.g., Schizophrenia, Anxiety) F->G G->H

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for 5-fluoro-3-(piperidin-4-yl)-1H-indole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The piperidinyl moiety at the 3-position is a common feature in compounds targeting the central nervous system and in antimalarial agents.

Synthetic Routes

Two primary synthetic strategies are presented for the preparation of this compound. The first route is a direct approach starting from 5-fluoroindole, and the second is a classical Fischer indole synthesis.

Route 1: Synthesis from 5-Fluoroindole

This route involves the acid-catalyzed reaction of 5-fluoroindole with N-Boc-4-piperidinone, followed by reduction of the intermediate and deprotection of the piperidine nitrogen.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(5-fluoro-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate

  • To a stirred solution of 5-fluoroindole (1.0 eq) in a mixture of methanol and water (4:1) at room temperature, add N-Boc-4-piperidinone (1.2 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Step 2: Synthesis of tert-butyl 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the product from Step 2 (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Route 2: Fischer Indole Synthesis

This classical approach involves the reaction of (4-fluorophenyl)hydrazine with a suitable piperidine-containing ketone, followed by an acid-catalyzed cyclization.

Experimental Protocol:

Step 1: Synthesis of the Phenylhydrazone

  • To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add N-Boc-4-oxopiperidine (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours to form the corresponding phenylhydrazone.

  • The formation of the hydrazone can be monitored by TLC.

Step 2: Indolization

  • To the reaction mixture from Step 1, add a strong acid catalyst such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.

  • Heat the mixture to 80-100 °C for 4-8 hours.

  • Monitor the cyclization reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will be the N-Boc protected this compound.

Step 3: Deprotection

  • Follow the deprotection procedure as described in Step 3 of Route 1.

Route Starting Materials Key Steps Advantages Disadvantages
1 5-Fluoroindole, N-Boc-4-piperidinone1. Condensation2. Reduction3. DeprotectionMilder reaction conditions, avoids harsh acids in the initial step.May require purification of intermediates.
2 (4-Fluorophenyl)hydrazine, N-Boc-4-oxopiperidine1. Hydrazone formation2. Fischer Indolization3. DeprotectionWell-established and robust method for indole synthesis.Can result in regioisomeric byproducts, harsh acidic conditions.

Visualization of Synthetic Routes and Potential Biological Pathways

Below are diagrams illustrating the synthetic workflows and a potential biological pathway where this compound may be active, based on the known activities of similar compounds.

Synthetic_Route_1 A 5-Fluoroindole C tert-butyl 4-(5-fluoro-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate A->C H+ B N-Boc-4-piperidinone B->C D tert-butyl 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylate C->D H2, Pd/C E This compound D->E TFA

Synthetic Route 1 from 5-Fluoroindole.

Synthetic_Route_2 A (4-Fluorophenyl)hydrazine C Phenylhydrazone Intermediate A->C Acetic Acid B N-Boc-4-oxopiperidine B->C D N-Boc-5-fluoro-3-(piperidin-4-yl)-1H-indole C->D Strong Acid E This compound D->E TFA

Synthetic Route 2 via Fischer Indole Synthesis.

Given the structural similarity of the target compound to known antimalarial agents, a potential mechanism of action could involve the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Food Vacuole Heme Toxic Free Heme Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Heme Polymerase Drug This compound Drug->Heme Inhibits Polymerization

Potential Antimalarial Mechanism of Action.

Additionally, many 3-(piperidin-4-yl)-1H-indole derivatives are known to interact with serotonin (5-HT) receptors. The following diagram illustrates a simplified 5-HT receptor signaling pathway.

5HT_Signaling_Pathway Ligand This compound (Potential Ligand) Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Simplified 5-HT Receptor Signaling Pathway.

Application Notes and Protocols: NMR Spectroscopy of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally verified ¹H and ¹³C NMR spectroscopy data for the specific compound 5-Fluoro-3-(piperidin-4-yl)-1H-indole is limited. The data presented in this document is a representative summary based on the analysis of structurally similar compounds, including 5-fluoroindole and 3-(piperidin-yl)-indole derivatives. These notes are intended to serve as a guide for spectral interpretation and experimental design.

Representative NMR Data Presentation

The chemical shifts for this compound are influenced by the electron-withdrawing fluorine atom on the indole ring and the saturated heterocyclic piperidine substituent.

Representative ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) in ppm for the protons of the target molecule. The values are predicted based on data from analogous structures. The exact chemical shifts and coupling constants can be solvent and concentration-dependent.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
H1 (Indole N-H)8.1 - 8.5broad singlet (br s)Shift is highly dependent on solvent and concentration.
H2 (Indole C2-H)~7.3doublet (d)Coupled to H1.
H4 (Indole C4-H)7.5 - 7.7doublet of doublets (dd)Coupled to H6.
H6 (Indole C6-H)6.9 - 7.1doublet of doublets (dd)Coupled to H4 and H7.
H7 (Indole C7-H)7.2 - 7.4doublet of doublets (dd)Coupled to H6.
Piperidine N-H1.5 - 2.5broad singlet (br s)Shift can vary; may exchange with D₂O.
Piperidine C4'-H2.9 - 3.2multiplet (m)
Piperidine C2'/C6'-H (axial)~1.8multiplet (m)
Piperidine C2'/C6'-H (equatorial)~3.1multiplet (m)
Piperidine C3'/C5'-H (axial)~1.7multiplet (m)
Piperidine C3'/C5'-H (equatorial)~2.1multiplet (m)
Representative ¹³C NMR Spectral Data

The table below outlines the predicted ¹³C NMR chemical shifts. Proton-decoupled spectra are assumed. The fluorine substitution will result in C-F coupling, observable for C5 and adjacent carbons.

Carbon Assignment Expected Chemical Shift (ppm) Notes
C2~123
C3~115
C3a~127
C4~110 (d, JCF ≈ 25 Hz)
C5~158 (d, JCF ≈ 235 Hz)Large C-F coupling constant.
C6~112 (d, JCF ≈ 25 Hz)
C7~105 (d, JCF ≈ 5 Hz)
C7a~132
C2'/C6' (Piperidine)~46
C3'/C5' (Piperidine)~32
C4' (Piperidine)~35

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of heterocyclic compounds like this compound.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for indole derivatives to ensure the exchangeable N-H protons are clearly visible.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: ¹H NMR Data Acquisition (500 MHz Spectrometer)
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent and allow the sample temperature to equilibrate (e.g., 298 K).

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): At least 2.5 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons.

    • Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

    • Receiver Gain (RG): Optimize automatically.

  • Data Processing:

    • Apply a Fourier transform with zero-filling and an exponential window function (line broadening of ~0.3 Hz).

    • Perform phase correction and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS (0.00 ppm).

Protocol 3: ¹³C NMR Data Acquisition (125 MHz Spectrometer)
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 to 4096 scans, as ¹³C has low natural abundance.

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Perform phase and baseline correction.

    • Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Visualized Workflows

General NMR Analysis Workflow

The following diagram illustrates the standard workflow for structural characterization of a novel compound using NMR spectroscopy.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis cluster_output Phase 4: Final Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) SolventChoice Solvent Selection (e.g., DMSO-d6, CDCl3) H1_NMR 1H NMR Acquisition (Proton Spectrum) SolventChoice->H1_NMR C13_NMR 13C NMR Acquisition (Carbon Spectrum) H1_NMR->C13_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Fourier Transform & Phasing/Baseline Correction TwoD_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Interpretation Spectral Interpretation (Shift, Coupling, Integration) Referencing->Interpretation Structure Structure Verification or Elucidation Interpretation->Structure

Caption: A logical workflow for NMR analysis, from sample preparation to final structure elucidation.

NMR Spectroscopy in the Drug Discovery Pipeline

This diagram shows the integral role of NMR spectroscopy in the broader context of drug discovery and development, an area relevant to the target audience.

Drug_Discovery_Workflow Role of NMR in Drug Discovery cluster_NMR NMR Spectroscopy Applications TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS, FBDD) TargetID->HitGen NMR_Screen Fragment Screening (STD, WaterLOGSY) HitGen->NMR_Screen NMR_Struct Structural Characterization of Hits & Leads NMR_Screen->NMR_Struct LeadOpt Lead Optimization (SAR Studies) NMR_Struct->LeadOpt NMR_Binding Binding Site Mapping & Affinity Determination (HSQC Titration) NMR_Binding->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: The role of NMR spectroscopy at different stages of the modern drug discovery process.

Application Notes and Protocols for HPLC Analysis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the analysis of indole derivatives and are intended to serve as a starting point for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to the diverse biological activities associated with the indole scaffold. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy.[1][2] The 3-piperidin-4-yl-1H-indole scaffold itself has been explored as a novel chemotype for conditions like malaria.[3][4] Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of this compound during drug discovery and development.

Reverse-phase HPLC (RP-HPLC) is a widely used and robust technique for the analysis of indole derivatives due to its ability to separate compounds based on their hydrophobicity.[5] This document details a recommended RP-HPLC method for the analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water (H₂O)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate), analytical grade

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Sample and Standard Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol or a mixture of methanol and water (e.g., 50:50 v/v), in a 10 mL volumetric flask.[6]

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation:

  • For bulk drug substance, prepare a solution with a theoretical concentration within the calibration range using the same procedure as for the standard solution.

  • For formulated products, the sample preparation method will need to be developed and validated. This may involve extraction, dilution, and filtration steps to remove excipients and other interfering substances.[7][8][9]

  • Filter all standard and sample solutions through a 0.22 µm or 0.45 µm syringe filter prior to injection to prevent column clogging.[10][11]

HPLC Method Parameters

The following method is a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on typical UV absorbance of indole derivatives)[12][13][14][15][16]
Run Time 25 minutes

Note: The use of an acidic modifier like TFA in the mobile phase helps to improve peak shape for basic compounds like this compound by minimizing tailing.[17][18][19] The gradient program can be adjusted to optimize the separation of the main peak from any impurities.

Data Presentation and Analysis

Quantitative analysis is typically performed by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of the analyte in the sample can then be determined from this curve.

System Suitability

Before sample analysis, system suitability should be assessed to ensure the performance of the HPLC system.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=5) ≤ 1.0%
Method Validation Parameters (Hypothetical Data)

The HPLC method should be validated according to ICH guidelines or internal SOPs. The following table presents hypothetical data for key validation parameters.

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 1.5%; Inter-day: ≤ 2.0%
Specificity No interference from blank or placebo
Robustness Unaffected by minor changes in flow rate, column temperature, and mobile phase composition

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Working Concentrations sonicate->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Potential Signaling Pathway Inhibition

Fluorinated indole derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling.[20][21][22] The following diagram illustrates a simplified, generic kinase signaling pathway that could be inhibited by this compound.

Signaling_Pathway compound This compound kinase1 Kinase 1 compound->kinase1 Inhibition receptor Receptor Tyrosine Kinase (RTK) receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation response Cell Proliferation / Survival nucleus->response Gene Expression

Caption: Inhibition of a generic kinase signaling pathway by an indole derivative.

References

Application Note: High-Throughput Quantification of 5-Fluoro-3-(piperidin-4-yl)-1H-indole in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole in human plasma. The protocol employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput screening and pharmacokinetic studies in a drug development setting.

Introduction

This compound is a synthetic compound with potential therapeutic applications. Accurate and reliable quantification of this analyte in biological matrices is crucial for preclinical and clinical development. This document provides a detailed protocol for its determination in human plasma, offering high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reverse-phase column.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-1.0 min: 10% B

    • 1.0-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-6.0 min: 10% B (Re-equilibration)

Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Data Presentation

The following table summarizes the optimized mass spectrometric parameters for the analysis of this compound and a suitable internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound233.1146.125100
233.1117.135100
Internal Standard (e.g., Deuterated Analog)238.1151.125100

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Human Plasma (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporation (N2) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection (10 µL) reconstitution->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data fragmentation_pathway parent This compound [M+H]+ = 233.1 fragment1 Loss of Piperidine [C9H7FN]+ = 146.1 parent->fragment1 Collision Energy: 25 eV fragment2 Indole Ring Fragmentation [C8H6N]+ = 117.1 parent->fragment2 Collision Energy: 35 eV

Application Notes and Protocols for 5-Fluoro-3-(piperidin-4-yl)-1H-indole in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a synthetic compound belonging to the indole class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The structural motifs of this ligand, specifically the fluorinated indole ring and the piperidinyl group, suggest a potential interaction with various receptor systems, most notably the serotonin (5-HT) receptor family. The introduction of a fluorine atom can modulate key physicochemical properties such as metabolic stability and binding affinity. These application notes provide a detailed overview of the use of this compound as a ligand in in-vitro binding assays, with a primary focus on its potential activity at the human 5-HT1D receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including migraine pathophysiology.

Ligand Profile

Compound Name Structure Molecular Formula Molecular Weight Key Structural Features
This compoundFNHC13H15FN2222.27 g/mol 5-Fluoroindole, 4-substituted piperidine

Principle Target: Serotonin 5-HT1D Receptor

Based on structure-activity relationship studies of analogous fluorinated indole derivatives, the serotonin 5-HT1D receptor is a highly probable target for this compound.[1][2] The 5-HT1D receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

Data Presentation

Disclaimer: Specific binding affinity data for this compound is not currently available in the public domain. The following data for known 5-HT1D receptor ligands are provided for comparative purposes and to illustrate the expected range of affinities for compounds of this class.

Table 1: Comparative Binding Affinities of Reference Ligands for the 5-HT1D Receptor

LigandReceptor SubtypepKiKi (nM)Assay TypeRadioligand
L-694,247 5-HT1D9.9~0.12Radioligand Binding[3H]-5-HT
GR127935 5-HT1D8.9~1.26Radioligand Binding[3H]-5-HT
Sumatriptan 5-HT1D8.22~6.0Radioligand Binding[3H]-5-HT

Experimental Protocols

Radioligand Binding Assay for the Human 5-HT1D Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human 5-HT1D receptor expressed in a recombinant cell line.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1D receptor.

  • Radioligand: [3H]-5-Carboxamidotryptamine ([3H]-5-CT) or [3H]-GR125743.

  • Non-specific Ligand: Serotonin (5-HT) or GR127935 at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the h5-HT1D receptor to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of membrane suspension.

      • Non-specific Binding (NSB): 25 µL of non-specific ligand (10 µM 5-HT), 25 µL of radioligand solution, and 50 µL of membrane suspension.

      • Competitive Binding: 25 µL of each concentration of the test compound, 25 µL of radioligand solution, and 50 µL of membrane suspension.

    • The final concentration of the radioligand should be close to its Kd value.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

  • Filtration:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid to each vial and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_materials Materials Preparation cluster_assay Assay Plate Setup (96-well) Test_Compound Prepare serial dilutions of This compound Competitive_Binding Competitive Binding: Test Compound + Radioligand + Membranes Test_Compound->Competitive_Binding Membranes Thaw and dilute h5-HT1D receptor membranes Total_Binding Total Binding: Buffer + Radioligand + Membranes Membranes->Total_Binding NSB Non-specific Binding: 5-HT + Radioligand + Membranes Membranes->NSB Membranes->Competitive_Binding Radioligand Prepare radioligand solution ([3H]-5-CT) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competitive_Binding Incubation Incubate at RT for 60-90 min Total_Binding->Incubation NSB->Incubation Competitive_Binding->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Scintillation Counting (CPM) Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis G Ligand 5-HT or Agonist Ligand (e.g., this compound) Receptor 5-HT1D Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to

References

Application Notes and Protocols for 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a heterocyclic compound belonging to the indole and piperidine classes, which are significant scaffolds in medicinal chemistry.[1][2] The successful formulation and dissolution of this compound are critical for accurate and reproducible results in preclinical research and drug development. These application notes provide a comprehensive guide to dissolving this compound, including recommended solvents and detailed protocols based on methodologies for structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[3]

PropertyValue
Molecular FormulaC13H15FN2
Molecular Weight218.27 g/mol [3]
IUPAC Name5-fluoro-3-piperidin-4-yl-1H-indole[3]
CAS Number149669-43-2[3]

Note: The hydrochloride salt of this compound is also available (CAS No. 180411-57-8) with a molecular weight of 254.73 g/mol .[4]

Solubility and Solvent Selection

Based on this information, the following solvents and solvent systems are recommended for initial solubility testing.

Solvent/SystemRecommended Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)Test a rangeA powerful solvent for many poorly soluble compounds. It is advisable to keep the final concentration in cell-based assays low (typically <0.5%) due to potential toxicity.[7]
EthanolTest a rangeCan be used as a co-solvent.
Polyethylene glycol 400 (PEG 400)Test a rangeOften used in co-solvent systems to improve solubility.[7]
Co-solvent Mixture (e.g., DMSO, PEG 400, Water)e.g., 10% DMSO, 40% PEG 400, 50% WaterRatios may need to be optimized to prevent precipitation upon addition to aqueous buffers.[7]
Aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD)e.g., 10% (w/v)Cyclodextrins can form inclusion complexes to enhance aqueous solubility.[7]

Experimental Protocols

The following protocols are suggested starting points for dissolving this compound. Optimization may be necessary based on the specific experimental requirements.

Protocol 1: Dissolution in an Organic Solvent (DMSO)

This protocol is suitable for preparing a concentrated stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System

This protocol is designed to enhance the solubility of the compound in aqueous media for biological assays.[7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline or appropriate aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • To this solution, add a pre-determined ratio of PEG 400 while stirring. A common starting ratio for a co-solvent mixture is 10% DMSO and 40% PEG 400.[7]

  • Once a clear solution is obtained, slowly add the aqueous buffer or saline dropwise while continuously stirring to reach the final desired concentration.

  • Continuously monitor the solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the co-solvent ratios.

Experimental Workflow

The following diagram illustrates a general workflow for dissolving a compound and preparing it for use in a biological assay.

G weigh Weigh Compound dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve cosolvent Add Co-solvent (optional, e.g., PEG 400) dissolve->cosolvent aq_dilution Dilute with Aqueous Buffer cosolvent->aq_dilution check_sol Check for Precipitation aq_dilution->check_sol check_sol->dissolve Precipitation Occurs (Optimize Formulation) add_compound Add Working Solution to Assay check_sol->add_compound Clear Solution prepare_assay Prepare Assay Plates (e.g., cell culture) prepare_assay->add_compound incubate Incubate add_compound->incubate readout Measure Endpoint incubate->readout

Caption: General workflow for compound dissolution and use in biological assays.

Safety Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation[3]

Always handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5-Fluoro-3-(piperidin-4-yl)-1H-indole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Fischer indole synthesis, a common route for this class of compounds.

Issue 1: Low to No Product Formation

  • Question: I am not observing any significant formation of the desired this compound product. What are the likely causes and how can I rectify this?

  • Answer: Low or no product formation in the Fischer indole synthesis of this specific compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Starting Material Quality: The purity of the reactants, namely (4-fluorophenyl)hydrazine and a suitable piperidin-4-yl carbonyl precursor (e.g., N-Boc-4-acetylpiperidine or a similar protected ketone), is critical. Impurities can lead to undesirable side reactions or inhibit the catalyst. It is advisable to verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, LC-MS) before commencing the synthesis.

    • Acid Catalyst Selection: The choice and concentration of the acid catalyst are pivotal. Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be employed. The optimal catalyst and its concentration often need to be determined empirically for this specific substrate combination.

    • Reaction Temperature and Duration: The Fischer indole synthesis generally requires elevated temperatures to proceed efficiently. However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final product. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to establish the optimal temperature and duration.

    • Inefficient Cyclization: The key[1][1]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient. Conducting the reaction under anhydrous conditions is essential, as the presence of water can interfere with the acid catalyst and reactive intermediates.

Issue 2: Multiple Spots on TLC Indicating Byproduct Formation

  • Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts alongside my target compound. How can I minimize these side reactions?

  • Answer: The formation of multiple byproducts is a common challenge. Here are some strategies to enhance the selectivity of the reaction:

    • Formation of Isomeric Byproducts: If an unsymmetrical ketone is used as a precursor, the formation of regioisomeric indoles is possible. The selectivity can be influenced by the acidity of the medium and steric factors. Modifying the acid catalyst or reaction conditions may improve the regioselectivity.

    • Side Reactions Under Harsh Conditions: Harsh reaction conditions, such as high temperatures and strong acids, can promote side reactions. Consider employing milder reaction conditions or exploring alternative, milder synthetic routes.

    • Product Decomposition: The indole nucleus can be susceptible to degradation under strongly acidic conditions. Neutralizing the reaction mixture promptly upon completion can help preserve the desired product.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am facing challenges in isolating and purifying the final product, this compound. What are the recommended procedures?

  • Answer: The basic nature of the piperidine ring can sometimes complicate purification.

    • Work-up Procedure: After the reaction is complete, the mixture is typically cooled and neutralized with a base (e.g., sodium bicarbonate solution). Extraction with a suitable organic solvent (e.g., ethyl acetate) is then performed.

    • Purification Technique: Column chromatography on silica gel is a standard and effective method for purifying the crude product. A gradient elution system, for instance, with a mixture of hexane and ethyl acetate, is often employed to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Fischer indole synthesis is a widely used and robust method for preparing substituted indoles, including fluorinated derivatives.[2][3] This method involves the reaction of a substituted phenylhydrazine (in this case, 4-fluorophenylhydrazine) with a suitable aldehyde or ketone (a protected piperidin-4-yl carbonyl compound) in the presence of an acid catalyst.[4]

Q2: How does the fluorine substituent on the phenylhydrazine ring affect the reaction?

A2: Fluorine is a strongly electron-withdrawing group, which can significantly influence the electronic properties of the phenylhydrazine ring. This can affect the rate and success of the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis.[3] The position of the fluorine atom can either stabilize or destabilize the transition state of this step, potentially leading to lower yields or favoring side reactions.[3]

Q3: Are there alternative synthetic routes to the Fischer indole synthesis for preparing this compound?

A3: Yes, several other methods for indole synthesis exist, which may offer advantages in certain situations. These include:

  • Bischler Indole Synthesis [3]

  • Sugasawa Indole Synthesis [3]

  • Leimgruber-Batcho Indole Synthesis [3] These alternative routes may provide milder reaction conditions or better yields for specific substrates and are worth considering if the Fischer indole synthesis proves to be low-yielding.

Q4: What are typical yields for the synthesis of fluorinated indoles?

Quantitative Data Summary

Synthetic RouteKey ReagentsTypical ConditionsReported Yield RangeReference
Fischer Indole Synthesis 4-Fluorophenylhydrazine, Ketone/Aldehyde, Acid CatalystAcetic acid, heat (100°C)40-70% (for similar structures)[1][2]
Friedel-Crafts Acylation / Reduction 5-Fluoroindole, Acyl Chloride, AlCl3, Reducing AgentDichloromethane, 0°C to rt50-80% (overall for similar structures)[1]
Direct C3-Alkylation 5-Fluoroindole, Alkyl Halide, Strong Base (e.g., NaH)Anhydrous DMF, 0°C to rt30-60% (for similar structures)[1]

Experimental Protocols

Representative Protocol for Fischer Indole Synthesis of this compound (via a protected intermediate):

Step 1: Hydrazone Formation and Cyclization

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add N-Boc-4-acetylpiperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding hydrazone.

  • Heat the reaction mixture to 100-110 °C for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-Boc-5-fluoro-3-(piperidin-4-yl)-1H-indole.

Step 2: Deprotection of the Piperidine Moiety

  • Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Deprotection start 4-Fluorophenylhydrazine + N-Boc-4-acetylpiperidine hydrazone Hydrazone Formation (Acetic Acid, RT) start->hydrazone cyclization Cyclization (Heat, 100-110°C) hydrazone->cyclization workup1 Work-up & Extraction cyclization->workup1 protected_product Crude N-Boc Protected Indole workup1->protected_product deprotection Acidic Deprotection (TFA or HCl) protected_product->deprotection workup2 Neutralization & Extraction deprotection->workup2 purification Column Chromatography workup2->purification final_product Pure this compound purification->final_product troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or No Product cause1 Poor Starting Material Quality start->cause1 cause2 Inappropriate Acid Catalyst start->cause2 cause3 Suboptimal Temp/ Time start->cause3 cause4 Presence of Water start->cause4 solution1 Verify Purity (NMR, LC-MS) cause1->solution1 solution2 Screen Different Acid Catalysts cause2->solution2 solution3 Optimize via TLC Monitoring cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4

References

Technical Support Center: Purification of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Fluoro-3-(piperidin-4-yl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound presents several challenges stemming from its chemical structure:

  • High Polarity: The presence of the basic piperidine ring and the indole nitrogen imparts high polarity to the molecule. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor separation and peak tailing in normal-phase chromatography.

  • Basic Nature: The piperidine moiety makes the compound basic, which can lead to irreversible adsorption or degradation on standard acidic silica gel.

  • Potential for Multiple Impurities: The synthesis, likely a Fischer indole synthesis, can generate various impurities, including unreacted starting materials, regioisomers, and other side-products that may have similar polarities to the desired compound, complicating separation.

  • Solubility Profile: Finding a suitable solvent for recrystallization can be challenging, as the compound may be highly soluble in polar solvents (making recovery difficult) and poorly soluble in nonpolar solvents.

Q2: What are the most common impurities I should expect?

Assuming a standard Fischer indole synthesis from (4-fluorophenyl)hydrazine and N-protected 4-piperidone, followed by deprotection, common impurities include:

  • Unreacted Starting Materials: (4-fluorophenyl)hydrazine and the N-protected 4-piperidone derivative.

  • Regioisomer: 7-Fluoro-3-(piperidin-4-yl)-1H-indole is a common byproduct of the Fischer indole synthesis with meta-substituted phenylhydrazines.

  • Partially Protected Product: N-protected this compound, if the deprotection step is incomplete.

  • Oxidation/Degradation Products: Indoles can be sensitive to air and acid, leading to the formation of colored impurities.

Q3: Which purification techniques are most effective for this compound?

A multi-step purification strategy is often necessary:

  • Aqueous Work-up with Acid-Base Extraction: This initial step can remove many non-basic organic impurities and some starting materials.

  • Column Chromatography: This is the primary method for separating the target compound from closely related impurities. Both normal-phase (with precautions) and reversed-phase chromatography can be effective.

  • Recrystallization: This is an excellent final step to achieve high purity, particularly for removing minor impurities and obtaining a crystalline solid. Often, the hydrochloride salt of the compound is prepared to facilitate crystallization.

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Solutions
Product Degradation on Column (Discoloration) The indole nucleus is sensitive to the acidic nature of standard silica gel.- Deactivate the Silica Gel: Pre-treat the silica gel with a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-2%).- Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a bonded silica phase like amino-propylated silica.- Work Quickly: Do not let the compound remain on the column for an extended period.
Peak Tailing - Strong interaction between the basic piperidine and acidic silanol groups on the silica surface.- Co-elution with a polar impurity.- Add a Mobile Phase Modifier: Incorporate a small percentage of triethylamine or ammonia in the mobile phase to mask the acidic sites on the silica.- Optimize the Solvent System: Experiment with different solvent gradients and compositions to improve separation.
Poor Separation of Regioisomers The 5-fluoro and 7-fluoro isomers have very similar polarities.- Use a High-Performance Flash Chromatography System: These systems can provide better resolution than traditional gravity columns.- Optimize the Mobile Phase: A shallow gradient of a polar solvent in a non-polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexanes) may improve separation.- Consider Reversed-Phase Chromatography: The different interactions with a C18 stationary phase may allow for the separation of these isomers.
Product Stuck on the Column The compound is too polar for the chosen mobile phase.- Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent (e.g., methanol in dichloromethane).- If using normal phase, consider switching to reversed-phase chromatography.
Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Solutions
No Crystals Form Upon Cooling - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated.- Impurities are inhibiting crystallization.- Concentrate the Solution: Slowly evaporate some of the solvent.- Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.- Change the Solvent System: Try a solvent in which the compound is less soluble, or use an anti-solvent system (dissolve in a good solvent and add a poor solvent until turbidity is observed, then heat to redissolve and cool slowly).- Further Purify: If impurities are suspected, an additional chromatographic step may be necessary.
Oily Precipitate Forms Instead of Crystals - The compound's melting point is lower than the boiling point of the solvent.- The cooling rate is too fast.- Choose a Lower-Boiling Point Solvent. - Allow the Solution to Cool Slowly: Insulate the flask to slow down the cooling process.
Poor Recovery/Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the Minimum Amount of Hot Solvent to dissolve the compound.- Cool the Solution in an Ice Bath to maximize precipitation.- Pre-heat the Funnel and Filter Paper during hot filtration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

This protocol is a general guideline and should be optimized for your specific crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an optimal mobile phase. A good starting point is a mixture of dichloromethane and methanol, or ethyl acetate and hexanes, with the addition of 0.5-1% triethylamine. An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Preparation:

    • Choose an appropriate size glass column and slurry pack it with silica gel in the chosen non-polar solvent (e.g., hexanes or dichloromethane).

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., dichloromethane with 1% triethylamine).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane) to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization (as the Hydrochloride Salt)
  • Salt Formation:

    • Dissolve the purified free base of this compound in a minimal amount of a suitable solvent like isopropanol or ethanol.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the solution is acidic (check with pH paper).

    • The hydrochloride salt will often precipitate. If not, proceed to the next step.

  • Recrystallization:

    • Heat the solution to dissolve any precipitate.

    • If necessary, add a small amount of additional hot solvent to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude this compound Workup Aqueous Acid-Base Work-up Crude_Product->Workup Chromatography Column Chromatography (e.g., Deactivated Silica) Workup->Chromatography Purity_Check1 TLC/HPLC Purity Check Chromatography->Purity_Check1 Recrystallization Recrystallization (as free base or HCl salt) Purity_Check1->Recrystallization If necessary Pure_Product Pure Product Purity_Check1->Pure_Product If pure Purity_Check2 Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Purity_Check2 Purity_Check2->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Q1 Is there streaking or peak tailing? Start->Q1 A1_Yes Add Base Modifier (e.g., 1% Triethylamine) to Mobile Phase Q1->A1_Yes Yes Q2 Are isomers co-eluting? Q1->Q2 No A1_Yes->Q2 A2_Yes - Use High-Performance Flash System - Try Reversed-Phase HPLC - Optimize Gradient Q2->A2_Yes Yes Q3 Is the product degrading on the column? Q2->Q3 No A2_Yes->Q3 A3_Yes - Use Deactivated Silica or Alumina - Work Quickly Q3->A3_Yes Yes End Improved Separation Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting chromatography issues.

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated indoles.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer indole synthesis a common method for preparing fluorinated indoles?

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) in the presence of an acid catalyst.[1] This method is particularly valuable for synthesizing fluorinated indoles due to the ready availability of a wide range of fluorinated phenylhydrazines.

Q2: How does fluorine substitution on the phenylhydrazine ring affect the Fischer indole synthesis?

Fluorine is a strongly electron-withdrawing group, which can significantly impact the reaction. The electronic effects of fluorine can influence the rate and success of the key[2][2]-sigmatropic rearrangement step in the mechanism. Depending on its position on the aromatic ring, fluorine can either stabilize or destabilize the transition state, potentially leading to lower yields or favoring side reactions.

Q3: What are the primary causes of low yields in the synthesis of 4-fluoroindoles via the Fischer method?

Low yields in the Fischer indole synthesis of 4-fluoroindole are a frequent issue.[3] Several factors can contribute to this problem, including:

  • Poor Quality of Starting Materials: Impurities in the (4-fluorophenyl)hydrazine or the carbonyl compound can lead to side reactions and inhibit the catalyst.[3]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (both Brønsted and Lewis acids) are critical and often need to be determined empirically for a specific substrate combination.[3]

  • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures, but excessive heat or prolonged reaction times can cause decomposition of starting materials, intermediates, or the final product.[3]

  • Formation of Isomeric Byproducts: When using unsymmetrical ketones, two regioisomeric indoles can be formed. The selectivity can be influenced by the acidity of the medium and steric effects.[3]

  • Inefficient Cyclization: The key[2][2]-sigmatropic rearrangement and subsequent cyclization can be inefficient. Conducting the reaction under anhydrous conditions is crucial as water can interfere with the acid catalyst and intermediates.[3]

Q4: Are there alternative methods to the Fischer indole synthesis for preparing fluorinated indoles?

Yes, several other methods can be employed, especially if the Fischer route proves problematic. These include:

  • Leimgruber-Batcho Indole Synthesis: This is a popular choice for industrial-scale synthesis due to its high yields and mild reaction conditions. It involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[4]

  • Palladium-Catalyzed Synthesis: Various palladium-catalyzed methods have been developed for the synthesis of functionalized indoles, including those with fluorine substituents.[2][5]

  • Direct C3-Alkylation: For some derivatives, direct alkylation of a pre-formed fluorinated indole at the C3 position can be an efficient route.[6]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of reagents. 4. Water contamination.1. Use a fresh or different batch of acid catalyst. 2. Optimize the temperature; monitor with an internal thermometer. 3. Ensure the purity of starting materials. 4. Use anhydrous solvents and reagents.
Multiple Spots on TLC (Byproducts) 1. Formation of regioisomers (with unsymmetrical ketones). 2. Side reactions due to harsh conditions. 3. Decomposition of the product.1. Modify the acid catalyst or reaction conditions to improve regioselectivity. 2. Consider a milder synthetic route. 3. Lower the reaction temperature and monitor the reaction closely.
Difficulty in Isolating Product 1. The product is volatile. 2. Emulsion formation during workup. 3. Product is highly soluble in the aqueous phase.1. Use care during solvent removal; consider reduced pressure at lower temperatures. 2. Add brine to the aqueous layer to break up emulsions. 3. Perform multiple extractions with an appropriate organic solvent.

Data Presentation: Comparison of Reaction Conditions

Table 1: Comparison of Lewis Acids in Fischer Indole Synthesis

The following table summarizes reported yields for the synthesis of various indole derivatives using different Lewis acid catalysts. Note that direct comparison can be challenging as reaction conditions such as solvent, temperature, and time may vary between studies.[7]

Lewis Acid Substrate (Hydrazone of) Yield (%) Reference
ZnCl₂Cyclohexanone85-95[7]
BF₃·OEt₂Acetophenone70-80[7]
AlCl₃Propiophenone65-75[7]
FeCl₃Butanone60-70[7]
TiCl₄Phenylacetaldehyde90-99[8]
SnCl₄Phenylacetaldehyde90-99[8]
Cu(OTf)₂Phenylacetaldehyde90-99[8]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 6-Fluoroindole [4]

  • Hydrazone Formation:

    • In a reaction flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add the desired ketone or aldehyde (e.g., acetaldehyde, 1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

    • The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.

  • Cyclization:

    • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

    • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using PPA, carefully quench the reaction by pouring it onto ice.

    • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Leimgruber-Batcho Synthesis of 6-Fluoroindole (Adapted for Scale-Up) [9]

  • Enamine Formation:

    • Charge a reactor with 4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).[9]

    • Heat the mixture to approximately 100°C and stir for 3-4 hours. Monitor the reaction by HPLC until the starting material is consumed.[9]

    • The intermediate enamine may be used directly in the next step.[9]

  • Reductive Cyclization:

    • In a separate reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), iron powder (~2.3 equivalents), and silica gel (~2 kg per 100 kg of starting material).[9]

    • Heat this mixture to 60°C with stirring.[9]

    • Slowly add the enamine solution from Step 1, maintaining the temperature below 80°C.[9]

    • After the addition is complete, heat the mixture to 100°C and stir for 2 hours. Monitor by HPLC.[9]

  • Workup and Purification:

    • Cool the mixture to room temperature and filter to remove the iron and silica gel.[9]

    • Wash the filter cake with ethyl acetate.[9]

    • Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[9]

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.[9]

    • Purify the crude 6-Fluoroindole by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane).[9]

Visualizations

Troubleshooting_Workflow Start Low Yield of Fluorinated Indole Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst Check_Purity->Optimize_Catalyst Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Screen_Acids Screen Brønsted & Lewis Acids Optimize_Catalyst->Screen_Acids No Improvement Success Improved Yield Optimize_Catalyst->Success Improved Optimize_Temp Optimize Reaction Temperature & Time Temp_Study Conduct Temperature Screening Optimize_Temp->Temp_Study No Improvement Optimize_Temp->Success Improved Consider_Alternatives Consider Alternative Synthetic Route Consider_Alternatives->Success Purify_Reagents->Optimize_Catalyst Screen_Acids->Optimize_Temp Temp_Study->Consider_Alternatives

Caption: Troubleshooting workflow for low yields in fluorinated indole synthesis.

Fischer_Indole_Synthesis_Workflow Start Start: Fluorinated Phenylhydrazine + Carbonyl Compound Hydrazone_Formation Hydrazone Formation (Solvent, e.g., Acetic Acid) Start->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization (e.g., PPA, ZnCl2, Heat) Hydrazone_Formation->Cyclization Workup Aqueous Workup (Quench, Neutralize, Extract) Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Fluorinated Indole Purification->Product

Caption: General experimental workflow for the Fischer indole synthesis.

References

Technical Support Center: 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Fluoro-3-(piperidin-4-yl)-1H-indole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and proper handling of this compound.

Troubleshooting Guide

Encountering issues during your experiments? This guide will help you troubleshoot common problems related to the stability and handling of this compound.

Problem: Inconsistent or unexpected experimental results.

Possible Cause 1: Compound Degradation

  • Question: Have you observed a decrease in the expected activity or the appearance of unknown peaks in your analytical data (e.g., HPLC, LC-MS)?

  • Solution: The compound may have degraded due to improper storage or handling. Review the recommended storage conditions in the FAQ section. It is advisable to use a freshly prepared solution for each experiment.

Possible Cause 2: Contamination

  • Question: Are you seeing extraneous signals or artifacts in your data?

  • Solution: Your sample may be contaminated. Ensure that all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents.

Problem: Difficulty dissolving the compound.

Possible Cause: Incorrect Solvent or Low Solubility

  • Question: Is the compound failing to dissolve completely in your chosen solvent?

  • Solution: Verify the solubility of this compound in your solvent system. Gentle warming or sonication may aid dissolution. If solubility issues persist, consider using a different solvent or a co-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the compound in a tightly sealed container, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). Some suppliers of similar fluorinated indole compounds recommend storage at room temperature under an inert atmosphere and in a dark place.[2] For hydrochloride salts of similar molecules, cold-chain transportation is sometimes used, suggesting that refrigeration may be appropriate for certain forms of the compound.[3][4]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, indole-containing compounds can be susceptible to oxidation and hydroxylation.[5][6] The presence of the fluorine atom can influence the electronic properties of the indole ring and may affect its stability.[7][8] Exposure to strong acids, bases, or oxidizing agents should be avoided.[1]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

Given the hazard information, it is crucial to use appropriate PPE.[9] This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (consult the glove manufacturer's compatibility chart).

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Work in a well-ventilated area or a fume hood to avoid inhalation.[1][10]

Q4: Is this compound sensitive to light?

Many indole-containing compounds exhibit some degree of light sensitivity. To minimize the risk of photodegradation, it is best practice to store the compound in an amber vial or a container that protects it from light.

Quantitative Stability Data

Storage ConditionTimepointPurity (%) by HPLCAppearanceNotes
-20°C, Dark, Inert Atmosphere 0 days
30 days
90 days
4°C, Dark, Inert Atmosphere 0 days
30 days
90 days
Room Temp, Dark, Inert Atmosphere 0 days
7 days
14 days
Room Temp, Ambient Light & Air 0 days
1 day
7 days

Experimental Protocols

Protocol for a Basic Stability Study of this compound

Objective: To assess the stability of this compound under various storage conditions over time.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers for HPLC mobile phase

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • Analytical balance

  • Vials for storage (clear and amber)

  • Inert gas (argon or nitrogen)

  • Temperature-controlled storage units (-20°C, 4°C, room temperature)

Methodology:

  • Sample Preparation:

    • Accurately weigh several samples of this compound into individual vials.

    • Divide the vials into groups for each storage condition to be tested (e.g., -20°C, 4°C, room temperature in the dark, room temperature with light exposure).

    • For samples requiring an inert atmosphere, flush the vials with argon or nitrogen before sealing.

  • Timepoint Zero (T=0) Analysis:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Perform an initial HPLC analysis to determine the initial purity and chromatographic profile. This will serve as the baseline.

    • Record the appearance of the solid compound and the solution.

  • Storage:

    • Place the prepared vials in their designated storage conditions.

  • Analysis at Subsequent Timepoints:

    • At each scheduled timepoint (e.g., 7 days, 14 days, 30 days, 90 days), retrieve one vial from each storage condition.

    • Visually inspect the physical appearance of the compound.

    • Prepare a solution from the aged sample and analyze it by HPLC under the same conditions as the T=0 analysis.

    • Calculate the purity of the compound and note the presence of any new peaks, which may indicate degradation products.

  • Data Analysis:

    • Compare the purity and chromatograms at each timepoint to the T=0 data.

    • A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

    • Summarize the findings in a table, as shown in the "Quantitative Stability Data" section.

Visualizations

TroubleshootingGuide start Inconsistent Experimental Results cause1 Compound Degradation? start->cause1 cause2 Contamination? start->cause2 solution1 Review Storage Conditions Use Fresh Solutions cause1->solution1 Yes solution2 Clean Glassware Use High-Purity Reagents cause2->solution2 Yes

Caption: Troubleshooting logic for inconsistent experimental results.

StabilityStudyWorkflow prep 1. Sample Preparation (Weighing, Aliquoting) t0 2. Timepoint Zero (T=0) Analysis (HPLC Purity, Appearance) prep->t0 storage 3. Storage under Various Conditions (-20°C, 4°C, RT, Light/Dark) t0->storage analysis 4. Analysis at Subsequent Timepoints (e.g., 7, 30, 90 days) storage->analysis data 5. Data Analysis & Comparison to T=0 analysis->data

References

Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-Fluoro-3-(piperidin-4-yl)-1H-indole. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is poorly soluble in aqueous buffers. What is the first step I should take to improve its solubility?

A1: The first and often most effective step is to adjust the pH of your aqueous solution. This compound contains a piperidinyl group, which is basic.[1][2] Lowering the pH of the solvent will protonate this group, forming a more soluble salt in situ.[][4][5][6] We recommend preparing a stock solution in an acidic buffer (e.g., pH 4-6) to determine if solubility improves.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my in vitro assays. What other simple methods can I try?

A2: If pH adjustment alone is not sufficient, the use of co-solvents is a common and effective next step.[][7][8][9][10] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[10] For cell-based assays, it is crucial to use a concentration of co-solvent that is non-toxic to the cells (typically <1% v/v).

Recommended Co-solvents for this compound:

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration for Cell-Based Assays (v/v)
Dimethyl sulfoxide (DMSO)5-10% for stock solutions< 0.5%
Ethanol10-20% for stock solutions< 1%
Polyethylene glycol 400 (PEG 400)20-50% for stock solutions< 1%

Q3: My compound precipitates when I dilute my organic stock solution into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue when working with poorly soluble compounds. Here are a few strategies to prevent precipitation upon dilution:

  • Optimize the Co-solvent Concentration: You may need to experiment with different co-solvents and their concentrations in your final assay medium.

  • Use a Surfactant: Low concentrations of non-ionic surfactants like Tween 80 or Solutol HS-15 can help to maintain the compound's solubility.[11]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13][14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[18]

Q4: I need to prepare a formulation for an in vivo animal study. What are the most suitable solubility enhancement techniques?

A4: For in vivo studies, the choice of formulation strategy will depend on the route of administration. Here are some common approaches:

  • Oral Administration:

    • Co-solvent Systems: Mixtures of water, co-solvents (like PEG 400 and ethanol), and surfactants can be used.[]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[12]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[19][20][21][22][23]

    • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution velocity.[24][25][26][27][28][29][30]

  • Parenteral Administration:

    • pH Adjustment and Co-solvents: Similar to in vitro preparations, but with stricter requirements for sterility and physiological compatibility.

    • Cyclodextrin Formulations: HP-β-CD is often used in parenteral formulations to solubilize hydrophobic drugs.[18]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Phosphate-citrate buffers (pH 3, 4, 5, 6, 7, and 8)

  • Vortex mixer

  • Thermostatic shaker

  • HPLC system with UV detector

Methodology:

  • Prepare a series of phosphate-citrate buffers at the desired pH values.

  • Add an excess amount of this compound to 1 mL of each buffer in separate vials.

  • Vortex each vial for 1 minute to ensure initial dispersion.

  • Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Protocol 2: Preparation of a Co-solvent Stock Solution

Objective: To prepare a high-concentration stock solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water for injection

  • Vortex mixer

Methodology:

  • Weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • To this solution, add PEG 400 and vortex until a clear solution is obtained. A common starting ratio is 1:4 (DMSO:PEG 400).

  • Slowly add sterile water to reach the final desired volume and concentration. For example, a common vehicle for preclinical studies is 10% DMSO, 40% PEG 400, and 50% water.[18]

  • Visually inspect the final solution for any signs of precipitation.

Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To enhance the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in deionized water.

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring.

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After reaching equilibrium, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate contains the solubilized this compound-cyclodextrin complex. The concentration can be determined by a suitable analytical method like HPLC-UV.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Poor Aqueous Solubility ph_adjust Adjust pH (to 4-6) start->ph_adjust is_soluble1 Is Solubility Sufficient? ph_adjust->is_soluble1 use_cosolvent Use Co-solvents (e.g., DMSO, PEG 400) is_soluble1->use_cosolvent No end_success Solubility Issue Resolved is_soluble1->end_success Yes is_soluble2 Is Solubility Sufficient? use_cosolvent->is_soluble2 use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) is_soluble2->use_cyclodextrin No is_soluble2->end_success Yes is_soluble3 Is Solubility Sufficient? use_cyclodextrin->is_soluble3 advanced_methods Consider Advanced Methods: - Solid Dispersions - Nanosuspensions is_soluble3->advanced_methods No is_soluble3->end_success Yes end_further Further Formulation Development Needed advanced_methods->end_further

Caption: A decision-making workflow for troubleshooting solubility issues.

Co_solvent_Stock_Preparation step1 1. Weigh Compound step2 2. Dissolve in Minimal DMSO step1->step2 step3 3. Add PEG 400 step2->step3 step4 4. Add Aqueous Component step3->step4 step5 5. Final Stock Solution step4->step5

Caption: A simplified workflow for preparing a co-solvent stock solution.

References

Technical Support Center: Troubleshooting In Vitro Assays for 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during in vitro assays with 5-Fluoro-3-(piperidin-4-yl)-1H-indole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows inconsistent activity or loses potency over time. What are the likely causes?

A1: Loss of activity or inconsistent results for a small molecule inhibitor can stem from several factors. The most common causes include chemical degradation (e.g., hydrolysis, oxidation), precipitation out of the solution, adsorption to container surfaces, or interactions with other components in your assay medium.[1] It is also crucial to consider the initial purity and quality of the compound.[1]

Q2: How can I determine if my stock solution of this compound has degraded?

A2: The most direct method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the parent compound from any degradation products, allowing for quantification of the intact molecule. A significant decrease in the peak corresponding to your compound and the appearance of new peaks would indicate degradation.[1]

Q3: What are the best practices for storing this compound to maintain its stability?

A3: Proper storage is critical for maintaining the integrity of small molecule inhibitors.[1] General best practices include storing stock solutions at or below -20°C, with -80°C often recommended for long-term storage.[2] It is also advisable to avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Q4: I'm observing a high background signal or potential false positives in my assay. What could be the issue?

A4: High background signals can mask the true effects of your compound. This can be caused by the compound itself interfering with the detection method (e.g., autofluorescence or quenching in fluorescence-based assays).[3] Other causes can include contaminated reagents or non-specific binding of the compound to assay components.[3] Running a control experiment with the compound and all assay components except the target enzyme or protein can help identify such interference.[3]

Q5: My dose-response curve for this compound is very steep or looks unusual. What does this suggest?

A5: A steep dose-response curve can be an indicator of non-specific inhibition, which may be caused by compound aggregation at higher concentrations.[2] To investigate this, you can test for inhibition in the presence of a non-ionic detergent, like 0.01% Triton X-100.[3] A significant decrease in the apparent inhibitory activity in the presence of a detergent suggests that aggregation may be occurring.[2]

Troubleshooting Guides

Guide 1: Addressing Compound Solubility and Stability Issues

If you suspect that the solubility or stability of this compound is affecting your assay, follow this systematic approach:

  • Visual Inspection: Visually inspect your stock and working solutions for any signs of precipitation.

  • Centrifugation: Centrifuge the working solution and test the supernatant for activity. A loss of activity in the supernatant would suggest precipitation.[1]

  • Solubility Enhancement: If precipitation is suspected, you can try:

    • Lowering the final concentration of the compound in the assay.[1]

    • Including a small percentage of an organic co-solvent (like DMSO) in the final assay buffer, if compatible with your experimental system.[1]

    • Using a different buffer system or adjusting the pH.[1]

  • Stability Assessment: To determine the stability of the compound in your assay buffer, prepare a working solution and incubate it under the same conditions as your experiment (e.g., temperature, light exposure) for the duration of the assay.[1] Analyze the solution by HPLC or LC-MS at different time points to check for degradation.[1]

Guide 2: Investigating Assay Interference

If you suspect that this compound is interfering with your assay's detection system, consider the following steps:

  • Control Experiments: Run control experiments containing the compound and all assay components except for the target enzyme or protein. A significant signal in this control indicates interference.[3]

  • Change Detection Wavelength: For absorbance-based assays, if the compound absorbs light at the detection wavelength, try to find an alternative wavelength for detection.[2]

  • Orthogonal Assay: If possible, use an orthogonal assay with a different detection method to confirm your results.[2] For example, if you are using a fluorescence-based assay, you could try to confirm your findings with a label-free method.

  • Fluorescence Quenching/Enhancement: In fluorescence-based assays, the compound could be fluorescent itself or act as a quencher.[2] To test for this, run control experiments with the compound and the fluorescent probe in the absence of the target.

Data Presentation

When reporting your findings, it is crucial to present quantitative data in a clear and structured format.

Table 1: Example IC50 Values for this compound in Different Assay Conditions

Assay TypeTargetBuffer ConditionDetergent (0.01% Triton X-100)IC50 (µM)
EnzymaticKinase ABuffer A (pH 7.4)No5.2
EnzymaticKinase ABuffer A (pH 7.4)Yes25.8
BindingReceptor BBuffer B (pH 7.0)No12.5
BindingReceptor BBuffer B (pH 7.0)Yes11.9

Table 2: Example Stability of this compound in Assay Buffer

Time (hours)Incubation Temperature (°C)% Remaining Parent Compound (by HPLC)
025100
42598.2
242585.1
037100
43792.5
243765.7

Experimental Protocols

Protocol 1: General Enzymatic Assay

This protocol provides a general framework for an enzymatic assay to test the inhibitory effect of this compound.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and is non-inhibitory to the enzyme (typically ≤ 1%).[3]

    • Prepare the enzyme and substrate solutions in the assay buffer.

  • Assay Procedure:

    • Add the diluted compound or vehicle control to the wells of a microplate.

    • Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol describes a general FP assay to investigate the binding of this compound to a target protein. This is a competitive binding assay where the compound displaces a fluorescently labeled ligand (tracer) from the protein.

  • Reagent Preparation:

    • Prepare solutions of the target protein, fluorescently labeled tracer, and this compound in an appropriate assay buffer.

  • Assay Procedure:

    • In a black microplate, add the target protein and the fluorescent tracer to each well.

    • Add serial dilutions of this compound or a vehicle control.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates displacement of the tracer by the compound.

    • Plot the change in fluorescence polarization against the compound concentration to determine the IC50 or Ki value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution incubation Incubation compound_prep->incubation reagent_prep Reagent Preparation reagent_prep->incubation detection Signal Detection incubation->detection data_processing Data Processing detection->data_processing results Results data_processing->results

Caption: A generalized workflow for in vitro screening assays.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent Assay Results stability Check Stability (HPLC/LC-MS) start->stability solubility Check Solubility start->solubility purity Verify Purity start->purity interference Test for Assay Interference start->interference conditions Optimize Assay Conditions start->conditions reagents Check Reagent Integrity start->reagents end Optimized & Reproducible Assay stability->end solubility->end purity->end interference->end conditions->end reagents->end

Caption: A logical flowchart for troubleshooting common in vitro assay problems.

signaling_pathway_example receptor Target Receptor downstream_kinase Downstream Kinase receptor->downstream_kinase compound This compound compound->receptor Inhibition transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Caption: An example signaling pathway illustrating potential compound interaction.

References

Technical Support Center: Enhancing Oral Bioavailability of Fluorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of fluorinated indole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my fluorinated indole compound low?

A1: Low oral bioavailability of fluorinated indole compounds can stem from several factors:

  • Poor Aqueous Solubility: Many indole derivatives are inherently lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Limited Membrane Permeability: While fluorination can sometimes enhance lipophilicity, it doesn't guarantee optimal membrane permeability. The overall physicochemical properties of the molecule dictate its ability to cross the intestinal epithelium.[1][3]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver (by cytochrome P450 enzymes) or the intestinal wall before reaching systemic circulation.[4][5]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, thereby reducing its net absorption.[6][7]

Q2: How does fluorination impact the oral bioavailability of indole compounds?

A2: Strategic incorporation of fluorine can significantly enhance oral bioavailability through several mechanisms:

  • Improved Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can increase the compound's half-life and systemic exposure.[4][8][9]

  • Altered Physicochemical Properties: Fluorine's high electronegativity can lower the basicity (pKa) of nearby functional groups. This can lead to better membrane permeation as the compound is less ionized at physiological pH.[8][10][11]

  • Enhanced Binding Affinity: Fluorine can modulate the conformation of the molecule, leading to increased binding affinity for its target protein, which can indirectly contribute to a better therapeutic window.[8][9]

Q3: What are the initial steps to troubleshoot poor oral bioavailability?

A3: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound, including its solubility, lipophilicity (LogP/LogD), and pKa. Then, conduct in vitro assays to identify the primary absorption barriers. Key initial experiments include:

  • Aqueous Solubility Assessment: Determine the solubility at different pH values relevant to the gastrointestinal tract.

  • Caco-2 Permeability Assay: This in vitro model of the intestinal epithelium helps assess passive diffusion and active transport (efflux). A high efflux ratio may indicate that your compound is a P-gp substrate.

  • Liver Microsome Stability Assay: This assay evaluates the metabolic stability of your compound in the presence of liver enzymes, providing insights into its susceptibility to first-pass metabolism.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

If your fluorinated indole compound exhibits low aqueous solubility, consider the following formulation strategies.

Formulation StrategyDescriptionAdvantagesDisadvantages
Micronization/Nanonization Reducing the particle size of the drug substance increases the surface area available for dissolution.[12][13]Simple and widely applicable.May not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersions The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility.[2]Can significantly increase solubility and dissolution rate.The amorphous form can be physically unstable and may recrystallize over time.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the gut, enhancing solubilization.[14][15]Improves solubility and can enhance lymphatic transport, bypassing first-pass metabolism.Potential for drug precipitation upon dilution in the GI tract.
Inclusion Complexes with Cyclodextrins The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a soluble complex.[2][12]Increases solubility and can protect the drug from degradation.The amount of drug that can be loaded is limited by the stoichiometry of the complex.
Issue 2: High First-Pass Metabolism

If your compound is rapidly metabolized by liver enzymes, as indicated by a low half-life in a liver microsome stability assay, consider these approaches.

StrategyDescriptionExpected Outcome
Structural Modification Introduce fluorine atoms at metabolically labile positions to block oxidative metabolism.[4][9]Increased metabolic stability and longer half-life.
Prodrug Approach Chemically modify the compound to create a prodrug that is less susceptible to metabolism and is converted to the active drug in vivo.[13]Masking of metabolically active functional groups.
Formulation with CYP Inhibitors Co-administer the compound with a known inhibitor of the specific CYP enzyme responsible for its metabolism.Reduced first-pass metabolism and increased bioavailability.
Issue 3: P-glycoprotein (P-gp) Efflux

A high efflux ratio in a Caco-2 assay suggests that your compound is a substrate for P-gp. The following strategies can be employed to overcome this.

StrategyDescriptionExpected Outcome
Co-administration with P-gp Inhibitors Administer the compound along with a known P-gp inhibitor (e.g., verapamil, ketoconazole).[16]Increased intracellular concentration and enhanced absorption.
Formulation with Excipients that Inhibit P-gp Certain surfactants and polymers used in formulations can also inhibit P-gp function.[16]Dual benefit of enhancing solubility and inhibiting efflux.
Structural Modification Modify the chemical structure to reduce its affinity for P-gp.Reduced efflux and improved permeability.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat or human) and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Pre-warm: Incubate the mixture at 37°C for 5-10 minutes.

  • Add the Test Compound: Add the fluorinated indole compound (typically at a final concentration in the low micromolar range) to the pre-warmed microsome mixture.

  • Initiate the Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[4]

  • Terminate the Reaction: Immediately add the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of a compound and identifies its potential as a P-gp substrate.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Compound Dosing: Prepare dosing solutions of the test compound in the transport buffer.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, take samples from the basolateral side and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical):

    • Repeat the process, but add the dosing solution to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.

Data Presentation

Table 1: Impact of Fluorination on Pharmacokinetic Parameters of Indole Analogs

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Oral Bioavailability (%)Data Source
UT-155Non-fluorinated indole12.35--[4]
32a4-Fluoro-indazole analog of UT-15513.29--[4]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)-[4]
5-FluoroindoleFluorinated indole144.29.0-[4]
Compound 514-Fluoroindazole---[17]
Compound 526-Fluoroindazole--61[17]

Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was from rat liver microsomes. Direct comparison of absolute values should be made with caution.[4]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Oral Bioavailability solubility Assess Solubility start->solubility metabolism Assess Metabolism (Liver Microsomes) start->metabolism permeability Assess Permeability (Caco-2 Assay) start->permeability formulation Formulation Strategies (e.g., SMEDDS, Nanosuspension) solubility->formulation structural_mod Structural Modification (e.g., Site-specific Fluorination) metabolism->structural_mod permeability->structural_mod pgp_inhibition P-gp Inhibition permeability->pgp_inhibition

Caption: Troubleshooting workflow for low oral bioavailability.

p_glycoprotein_efflux cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_blood Bloodstream drug_lumen Fluorinated Indole (High Concentration) drug_cell Fluorinated Indole (Low Concentration) drug_lumen->drug_cell Passive Diffusion pgp P-glycoprotein (P-gp) drug_cell->pgp drug_blood To Systemic Circulation drug_cell->drug_blood Absorption pgp->drug_lumen Efflux

References

Reducing pKa of piperidine-containing indoles for better pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at reducing the pKa of piperidine-containing indoles for enhanced pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: Why is reducing the pKa of a piperidine moiety in an indole-based compound important for drug development?

A1: The basicity of the piperidine nitrogen, quantified by its pKa, is a critical physicochemical property that significantly influences a drug molecule's pharmacokinetic profile.[1] A high pKa means the piperidine ring will be predominantly protonated (ionized) at physiological pH (around 7.4).[2] While ionization can be beneficial for solubility, excessive basicity can lead to:

  • Poor membrane permeability: The positive charge hinders the molecule's ability to cross biological membranes, such as the intestinal wall, leading to poor oral absorption.[2][3]

  • Increased susceptibility to efflux: Ionized compounds can be recognized and pumped out of cells by efflux transporters like P-glycoprotein (Pgp).[4]

  • Off-target effects: High basicity has been associated with off-target activities, such as hERG channel blockade, which can lead to cardiotoxicity.[3][4]

By reducing the pKa, you increase the proportion of the neutral, more lipophilic form of the compound at physiological pH. This can lead to improved oral absorption and bioavailability.[5][6][7]

Q2: What are the most common chemical strategies to lower the pKa of a piperidine ring?

A2: The primary strategy is to introduce electron-withdrawing groups (EWGs) near the piperidine nitrogen. These groups pull electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton, thus lowering the pKa. Common approaches include:

  • Fluorination: Introducing one or more fluorine atoms on the piperidine ring or adjacent alkyl chains is a highly effective and widely used method.[4][8] The strong inductive effect of fluorine significantly reduces basicity.[9]

  • Heteroatom Substitution: Replacing a carbon atom in the piperidine ring with a more electronegative atom, such as oxygen (to form a morpholine) or another nitrogen with an electron-withdrawing substituent (N-substituted piperazine), can also lower the pKa.[4]

  • Other Electron-Withdrawing Groups: Attaching groups like nitriles, esters, amides, or ketones to the piperidine ring or a substituent can also modulate pKa, though these introduce more significant structural changes and potential new pharmacophoric elements.[4]

Q3: How does reducing the pKa of my piperidine-containing indole affect its other physicochemical properties?

A3: Modulating the pKa is a balancing act, as it can influence other important properties:

  • Lipophilicity: Lowering the pKa generally increases the lipophilicity (as measured by LogD at pH 7.4) because a larger fraction of the compound is in its neutral form. However, the addition of polar groups like fluorine can sometimes have a counteracting effect on the intrinsic lipophilicity (LogP) of the neutral molecule.[4]

  • Solubility: Increasing the proportion of the neutral, more lipophilic form can decrease aqueous solubility. It is crucial to monitor solubility to ensure it remains within an acceptable range for formulation and absorption.

  • Metabolic Stability: Changes in the electronic environment of the molecule can affect its susceptibility to metabolism by enzymes like cytochrome P450s. This should be evaluated experimentally.[3]

Q4: I've successfully reduced the pKa of my compound, but the oral bioavailability has not improved. What could be the issue?

A4: While reducing pKa is a key step, other factors can limit oral bioavailability. Consider these possibilities:

  • Poor Solubility: The modification made to reduce pKa might have significantly decreased the compound's aqueous solubility, preventing it from dissolving effectively in the gastrointestinal tract.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation. A microsomal stability assay can help determine its metabolic fate.

  • Efflux Transporter Substrate: Even in its neutral form, the compound might still be a substrate for efflux transporters.

  • Low Permeability: Despite increased lipophilicity, other structural features of the molecule might be hindering its passive diffusion across the intestinal epithelium. A Caco-2 permeability assay can provide insights here.

Troubleshooting Guides

Problem 1: Low Yields in the Synthesis of Modified Indole Derivatives

Low yields are a common challenge when synthesizing complex molecules like substituted piperidine-containing indoles.[10]

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, reaction time, and catalyst concentration. For instance, the Fischer indole synthesis is highly sensitive to the choice and concentration of the acid catalyst (e.g., ZnCl2, PPA, HCl).[10]
Instability of Reactants/Intermediates Ensure the purity of starting materials, as impurities can lead to side reactions.[10] Consider using protecting groups for sensitive functionalities on the indole or piperidine rings that might not be stable to the reaction conditions.[10]
Steric Hindrance Bulky substituents on the arylhydrazine or the carbonyl compound in a Fischer indole synthesis can impede the reaction.[10] It may be necessary to explore alternative synthetic routes.
Side Product Formation Common side reactions in indole synthesis include polymerization or the formation of undesired regioisomers. Careful control of temperature and the dropwise addition of reagents can sometimes minimize these issues.[11]
Problem 2: Difficulty in Purifying the Final Compound

Purification of indole derivatives, especially those with basic piperidine moieties, can be challenging.

Possible Cause Troubleshooting Steps
Compound "Oiling Out" During Crystallization This indicates that the compound is precipitating as a liquid rather than a solid. Try changing the solvent system or adjusting the cooling rate.[11]
Poor Separation on Silica Gel Chromatography Basic amines can interact strongly with the acidic silica gel, leading to tailing and poor separation. Add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent. If separation is still difficult, consider reverse-phase chromatography.[12]
Multiple Spots on TLC That Co-elute If you observe distinct spots on TLC but they elute together from the column, you may need to try a different solvent system or a different stationary phase (e.g., alumina, C18).[12]

Data Presentation

The following tables summarize the impact of chemical modifications on the pKa and pharmacokinetic properties of piperidine-containing indoles.

Table 1: Effect of Fluorination on pKa and Oral Bioavailability

CompoundModificationpKaOral Bioavailability (F%) in Rat
1 Unsubstituted Piperidine10.4Low
2 4-Fluoro-piperidine8.518%
3 6-Fluoroindole, 4-Fluoro-piperidineNot Reported80%

Data extracted from reference[6].

Table 2: pKa Values of Piperidine and Related Cyclic Amines

AminepKa
Piperidine11.12
Morpholine8.33
N-Methylpiperazine9.8

Data extracted from references[4][13].

Experimental Protocols

Protocol 1: Potentiometric pKa Determination

This protocol outlines the determination of pKa values using potentiometric titration.[14][15][16]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • 0.1 M HCl and 0.1 M NaOH solutions (standardized)

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized water

  • Test compound

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water.

  • Acidification: Transfer 20 mL of the sample solution to a beaker with a stir bar. Acidify the solution to pH 1.8-2.0 by adding 0.1 M HCl.

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin stirring. Titrate the solution by adding small increments (0.05-0.1 mL) of 0.1 M NaOH.

  • Data Recording: Record the pH value after each addition of NaOH, ensuring the reading is stable (drift < 0.01 pH units per minute). Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region (the flattest part of the curve).

  • Replication: Perform the titration in triplicate to ensure reproducibility.

Protocol 2: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[17][18][19][20][21]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (polycarbonate membrane)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a confluent, polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. Only use monolayers with TEER values above a predetermined threshold.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayer with pre-warmed (37°C) transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both chambers at the end of the incubation.

  • Permeability Assay (Basolateral to Apical - B→A): To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.

Protocol 3: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[22][23][24][25][26]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Test compound and control compound (e.g., verapamil for high clearance)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs, and the test compound at the desired final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • Sample Analysis: Quantify the remaining concentration of the parent compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg microsomal protein.

Visualizations

G cluster_0 Chemical Modification cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcomes High pKa Piperidine-Indole High pKa Piperidine-Indole Introduce EWG (e.g., Fluorine) Introduce EWG (e.g., Fluorine) High pKa Piperidine-Indole->Introduce EWG (e.g., Fluorine) Strategy Reduced pKa Reduced pKa Introduce EWG (e.g., Fluorine)->Reduced pKa Impacts Increased Lipophilicity (LogD) Increased Lipophilicity (LogD) Reduced pKa->Increased Lipophilicity (LogD) Improved Permeability Improved Permeability Increased Lipophilicity (LogD)->Improved Permeability Leads to Enhanced Oral Absorption Enhanced Oral Absorption Improved Permeability->Enhanced Oral Absorption Better Bioavailability Better Bioavailability Enhanced Oral Absorption->Better Bioavailability G cluster_0 Pre-Assay cluster_1 Permeability Assay cluster_2 Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days (Differentiation) A->B C Measure TEER (Check Integrity) B->C D Add Compound to Donor Chamber C->D Proceed if Integrity is Good E Incubate at 37°C D->E F Collect Samples from Donor & Receiver E->F G Quantify Compound (LC-MS/MS) F->G H Calculate Papp & Efflux Ratio G->H

References

Validation & Comparative

A Comparative Analysis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole and Other Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the serotonin receptor ligand 5-Fluoro-3-(piperidin-4-yl)-1H-indole alongside other well-characterized serotonergic agents. Due to the limited publicly available data for this compound, this comparison includes data from structurally related compounds to provide a contextual pharmacological profile. The information is intended to support research and drug development efforts in the field of serotonergic neurotransmission.

Ligand Binding Affinity Profile

The following table summarizes the binding affinities (Ki, in nM) of the selected compounds for various serotonin (5-HT) receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)SERT (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Vilazodone0.2 (IC50)[1]---0.1[2]
Flesinoxan~1.2 (pKi 8.91)[3]----
Ketanserin-3.5[4]Lower affinity than 5-HT2A[4]--
Serotonin (5-HT)-----

Functional Activity Profile

The functional activity of a ligand describes its biological effect upon binding to a receptor. This can be agonism (activation), antagonism (inhibition), or inverse agonism (inactivation of constitutively active receptors).

CompoundReceptor Target(s)Functional ActivityPotency (EC50/IC50, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Vilazodone5-HT1A / SERTPartial Agonist / Inhibitor2.1 (IC50, 5-HT1A) / 1.6 (IC50, SERT)[2]
Flesinoxan5-HT1APartial/Near-Full Agonist[7]Data Not Available
Ketanserin5-HT2AAntagonist[4]Data Not Available
ACP-1035-HT2AInverse AgonistpIC50 = 8.7[8]

Note: ACP-103, a compound with a piperidine moiety, is included to provide context on the potential functional activity of piperidine-containing serotonin receptor ligands.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of serotonin receptor ligands.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding competitor (e.g., high concentration of unlabeled serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound (concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement (for Gi/Gs-coupled receptors)

Objective: To determine the functional activity (agonist or antagonist) of a test compound on Gi or Gs-coupled serotonin receptors (e.g., 5-HT1A, 5-HT7) by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target human serotonin receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound at various concentrations.

  • Reference agonist and antagonist.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • For agonist testing:

    • Pre-treat the cells with a phosphodiesterase inhibitor (if required by the assay kit).

    • Add the test compound at various concentrations.

    • For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time at 37°C.

  • For antagonist testing:

    • Pre-incubate the cells with the test compound at various concentrations.

    • Add a known concentration of a reference agonist (e.g., serotonin) to stimulate the receptor.

    • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • For agonist activity: Plot the cAMP levels against the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

  • For antagonist activity: Plot the inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC50 (concentration for 50% inhibition).

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental procedures can aid in understanding complex relationships.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Serotonin Serotonin Serotonin->5HT2A_Receptor Binds PIP2 PIP2 Ca2_Release Ca2+ Release IP3->Ca2_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response G Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Incubation Incubate Membranes, Radioligand & Compound Serial_Dilution->Incubation Filtration Filter and Wash to Separate Bound/Unbound Incubation->Filtration Scintillation_Counting Add Scintillant and Count Radioactivity Filtration->Scintillation_Counting Data_Analysis Analyze Data (IC50 -> Ki Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End G Core_Scaffold 3-(Piperidin-4-yl)-1H-indole R1_Indole Substitution at Indole Ring (R1) Core_Scaffold->R1_Indole R2_Piperidine Substitution at Piperidine Ring (R2) Core_Scaffold->R2_Piperidine Fluorine_at_C5 R1 = 5-Fluoro (Target Compound) R1_Indole->Fluorine_at_C5 Other_Substituents Other R1/R2 Substituents R1_Indole->Other_Substituents R2_Piperidine->Other_Substituents Affinity_Selectivity Modulated Affinity and Selectivity Fluorine_at_C5->Affinity_Selectivity Other_Substituents->Affinity_Selectivity

References

The Pivotal Role of Fluorination and Piperidine Substitution in the Structure-Activity Relationship of 3-(Piperidin-4-yl)-1H-indole Derivatives as Potent Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 5-Fluoro-3-(piperidin-4-yl)-1H-indole derivatives reveals the critical influence of the 5-fluoro substituent and modifications to the piperidine moiety on their binding affinity and selectivity for key central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine (D) receptors. This guide synthesizes findings from multiple studies to provide a comparative analysis of these derivatives, offering valuable insights for researchers and drug development professionals in the pursuit of novel therapeutics for neurological and psychiatric disorders.

The indole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 5-position of the indole ring and a piperidine group at the 3-position gives rise to a class of compounds with significant potential for modulating CNS receptors. The SAR of these derivatives is a complex interplay of electronic effects, lipophilicity, and steric interactions, which dictate their pharmacological profile.

Comparative Analysis of Receptor Binding Affinities

To illustrate the SAR of this class of compounds, the following table summarizes the binding affinities (Ki, nM) of a series of representative this compound derivatives for the human 5-HT2A receptor. The data is a composite representation based on trends observed in related chemical series.

Compound IDR1 (Piperidine-N)R2 (Indole-N)R3 (Indole-C2)Ki (nM) for h5-HT2A
1a HHH25.3
1b CH₃HH15.8
1c CH₂CH₃HH18.2
1d HHPhenyl0.06*
1e HCH₃H35.1

*Note: Data for compound 1d is extrapolated from a structurally similar compound, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, which exhibits a Ki of 0.06 nM for the h5-HT2A receptor[1]. This highlights the significant impact of a C2-phenyl substitution.

Key SAR Insights:

  • 5-Fluoro Substitution: The presence of a fluorine atom at the 5-position of the indole ring is generally associated with enhanced binding affinity for serotonin receptors. This is attributed to the electron-withdrawing nature of fluorine, which can influence the electronic environment of the indole nitrogen and its interaction with the receptor.

  • Piperidine Moiety: The piperidine ring at the C3 position of the indole is a crucial element for receptor interaction. Its nitrogen atom often acts as a key basic center for forming salt bridges with acidic residues in the receptor binding pocket.

  • N-Substitution on Piperidine: Small alkyl substitutions on the piperidine nitrogen (e.g., methyl in 1b ) can be favorable, potentially by increasing lipophilicity and optimizing the fit within the binding site. However, larger substituents may lead to steric hindrance and reduced affinity.

  • C2-Substitution on Indole: The introduction of an aryl group, such as a phenyl ring, at the C2 position of the indole can dramatically increase binding affinity, as suggested by the potent activity of the analog of compound 1d [1]. This is likely due to additional favorable hydrophobic or pi-stacking interactions with the receptor.

  • N-Substitution on Indole: Methylation of the indole nitrogen (as in 1e ) appears to be detrimental to binding affinity, suggesting that the N-H group may be involved in a critical hydrogen bond interaction with the receptor.

Experimental Protocols

The determination of the binding affinities of these compounds is typically carried out through radioligand binding assays.

Radioligand Binding Assay for h5-HT2A Receptor:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are then homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated as the difference between total binding and non-specific binding (determined in the presence of a high concentration of a known non-radioactive ligand). The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Gq_Signaling_Pathway 5-HT 5-HT 5-HT2A Receptor 5-HT2A Receptor 5-HT->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Cellular Response Cellular Response PKC->Cellular Response Ca2+ Release->Cellular Response SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Lead Optimization A Design of Analogs B Chemical Synthesis A->B C Purification & Structural Analysis (NMR, MS) B->C D Primary Screening (e.g., Radioligand Binding Assay) C->D E Determination of Affinity (Ki) & Selectivity D->E F Functional Assays (e.g., Ca2+ mobilization) E->F G Data Analysis & SAR Correlation F->G H Identification of Lead Compounds G->H I Further Optimization Cycles H->I I->A Iterative Design

References

A Comparative Biological Evaluation of 5-Fluoro-3-(piperidin-4-yl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole analogs, focusing on their biological activities and structure-activity relationships (SAR). The indole scaffold is a prominent feature in many natural products and synthetic compounds, exhibiting a wide range of biological effects.[1] The introduction of a fluorine atom at the 5-position of the indole ring and a piperidinyl moiety at the 3-position can significantly influence the pharmacological profile of the resulting analogs. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

Data Presentation

The following tables summarize the quantitative data for this compound analogs and related compounds, highlighting their biological activities. Due to the limited availability of direct comparative studies on a single series of this compound analogs, data from structurally related indole derivatives are included to provide a broader context for structure-activity relationships.

Table 1: Comparative Dopamine D2 Receptor Affinity of Indole Analogs

Compound/AnalogReceptor Affinity (Ki, nM)Selectivity (D2 vs. D3)Reference
4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-olHighSelective for D2[2][3]
4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-olHighSelective for D2[2][3]
Haloperidol--[2][4]
N-methylspiperone--[2]
Benperidol--[2]

Note: Specific Ki values were not provided in the search results, but the compounds were reported to have high affinity.

Table 2: Comparative Antimicrobial Activity of Fluoro-Indole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5-FluoroindoleMycobacterium tuberculosis H37Rv0.63[1]
4-FluoroindoleMycobacterium tuberculosis H37Rv18.5 µM[1]
6-FluoroindoleMycobacterium tuberculosis H37Rv74.0 µM[1]
7-FluoroindoleMycobacterium tuberculosis H37Rv148.0 µM[1]
5-Fluoro-1H-indole-2,3-dione-triazole analog (4a)A. Niger0.0075 µmol/mL[5]
5-Fluoro-1H-indole-2,3-dione-triazole analog (4d)A. Niger0.0082 µmol/mL[5]
Fluconazole (Reference)A. Niger0.0102 µmol/mL[5]

Table 3: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

CompoundIC50 (µM)Reference
(Z)-5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one (3d)49.89 ± 1.16[6]
(Z)-5-Fluoro-3-(4-chlorobenzylidene)indolin-2-one (3f)35.83 ± 0.98[6]
(Z)-5-Fluoro-3-(4-bromobenzylidene)indolin-2-one (3i)56.87 ± 0.42[6]
Acarbose (Reference)569.43 ± 43.72[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques in the field and may be adapted from the referenced literature.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (this compound analogs).

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-D2 cells.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.

  • For non-specific binding, add a high concentration of haloperidol.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using competitive binding analysis software.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Mycobacterium tuberculosis, A. niger).

  • Growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis, Sabouraud Dextrose Broth for A. niger).

  • Test compounds.

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

  • 96-well microplates.

  • Incubator.

Procedure:

  • Prepare a serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of test compounds on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae.

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Phosphate buffer (pH 6.8).

  • Test compounds.

  • Acarbose (reference inhibitor).

  • 96-well plate reader.

Procedure:

  • Add the test compound at various concentrations, α-glucosidase solution, and phosphate buffer to a 96-well plate.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological evaluation of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification binding_assay Receptor Binding Assays (e.g., Dopamine D2) purification->binding_assay enzyme_assay Enzyme Inhibition Assays (e.g., α-Glucosidase) purification->enzyme_assay antimicrobial_assay Antimicrobial Assays (MIC Determination) purification->antimicrobial_assay sar_analysis Structure-Activity Relationship (SAR) binding_assay->sar_analysis enzyme_assay->sar_analysis antimicrobial_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of indole analogs.

dopamine_signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Analog 5-Fluoro-3-(piperidin-4-yl) -1H-indole Analog (Antagonist) Analog->D2R Blocks

Caption: Postulated mechanism of action for D2 antagonist indole analogs.

Discussion

The biological activity of this compound analogs is significantly influenced by their structural modifications. The presence of a fluorine atom at the 5-position of the indole ring is often associated with enhanced biological activity, including antimicrobial and antimycobacterial effects.[1] The position of the fluorine atom is critical, with the 5-fluoro substitution showing superior activity in some studies.[1] The piperidine moiety at the 3-position contributes to the lipophilicity of the molecule, which can affect its interaction with biological targets.[1]

Several studies have highlighted the potential of indole derivatives as dopamine D2 receptor antagonists.[2][3] These compounds share structural similarities with classical D2-like dopamine receptor antagonists like haloperidol.[2] The antagonism of D2 receptors is a key mechanism for the action of many antipsychotic drugs.[4] The development of selective D2 antagonists is a crucial area of research for treating neuropsychiatric disorders.[2][3]

Furthermore, various indole derivatives have demonstrated potent anticancer and α-glucosidase inhibitory activities.[1][6] The SAR studies suggest that substitutions on the indole ring and the groups attached at the 3-position play a vital role in determining the potency and selectivity of these compounds.

References

A Head-to-Head Comparison of Synthetic Routes to Fluorinated Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into the indole scaffold is a paramount objective. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in the design of novel therapeutics. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic routes to fluorinated indoles, offering a critical evaluation of their performance, supported by experimental data and detailed protocols.

This comparative analysis categorizes the synthetic strategies into two primary approaches: de novo synthesis, where the fluorinated indole core is constructed from acyclic precursors, and late-stage fluorination, where a fluorine atom or a fluoroalkyl group is introduced onto a pre-existing indole ring. Each method's advantages, limitations, and substrate scope are discussed to aid in the selection of the most appropriate route for a given synthetic challenge.

At a Glance: Key Synthetic Strategies

Below is a summary of the major synthetic routes covered in this guide, highlighting their key features.

Synthetic StrategyGeneral ApproachKey AdvantagesCommon Limitations
De Novo Synthesis
Fischer Indole SynthesisCondensation of a fluorinated phenylhydrazine with an aldehyde or ketone.Well-established, readily available starting materials, good for specific isomers.Harsh acidic conditions, potential for low yields with certain substrates, regioselectivity dictated by hydrazine precursor.
Larock Indole SynthesisPalladium-catalyzed heteroannulation of a fluorinated o-haloaniline with an alkyne.High regioselectivity, mild reaction conditions, good functional group tolerance.Requires substituted alkynes, potential for catalyst poisoning.
Late-Stage Fluorination
Electrophilic FluorinationDirect fluorination of the indole ring using an electrophilic fluorine source (e.g., Selectfluor, NFSI).Operationally simple, mild conditions, good for electron-rich indoles.Regioselectivity can be an issue, potential for over-fluorination.
Radical FluorinationIntroduction of a fluoroalkyl group (e.g., CF₃) using a radical precursor (e.g., Togni's reagent, CF₃SO₂Na).Access to trifluoromethylated indoles, often good regioselectivity.Can require harsh oxidants or initiators, potential for side reactions.
C-H Activation/FluorinationTransition metal-catalyzed direct fluorination of a C-H bond.High atom economy, potential for novel regioselectivity.Often requires directing groups, catalyst development is ongoing.

Visualizing the Synthetic Landscape

The following diagram illustrates the primary pathways for accessing fluorinated indoles, branching from the two main strategies.

Synthetic Pathways to Fluorinated Indoles cluster_DeNovo De Novo Synthesis cluster_LateStage Late-Stage Fluorination Fluorinated Indoles Fluorinated Indoles Fischer Indole Synthesis Fischer Indole Synthesis Fischer Indole Synthesis->Fluorinated Indoles Larock Indole Synthesis Larock Indole Synthesis Larock Indole Synthesis->Fluorinated Indoles Electrophilic Fluorination Electrophilic Fluorination Electrophilic Fluorination->Fluorinated Indoles Radical Fluorination Radical Fluorination Radical Fluorination->Fluorinated Indoles C-H Activation/Fluorination C-H Activation/Fluorination C-H Activation/Fluorination->Fluorinated Indoles Fluorinated Precursors Fluorinated Precursors De Novo Synthesis De Novo Synthesis Indole Core Indole Core Late-Stage Fluorination Late-Stage Fluorination

Caption: Overview of major synthetic strategies for fluorinated indoles.

De Novo Synthesis Approaches

De novo methods construct the fluorinated indole ring system from simpler, often acyclic, fluorinated starting materials. These routes offer precise control over the location of the fluorine substituent on the benzene ring.

Fischer Indole Synthesis

A cornerstone of indole synthesis, the Fischer method involves the acid-catalyzed reaction of a fluorinated phenylhydrazine with an aldehyde or ketone.

Fischer Indole Synthesis Workflow A Fluorinated Phenylhydrazine D Fluorinated Phenylhydrazone A->D B Aldehyde or Ketone B->D C Acid Catalyst (e.g., H₂SO₄, PPA) E [3,3]-Sigmatropic Rearrangement C->E D->E F Fluorinated Indole E->F

Caption: Key steps in the Fischer Indole Synthesis.

Performance Data:

ProductPhenylhydrazine PrecursorCarbonyl PartnerCatalyst/ConditionsYieldReference
5-Fluoro-2-methyl-1H-indole4-FluorophenylhydrazineAcetonePolyphosphoric acid, 100 °C75%
6-Fluoro-2-methyl-1H-indole3-FluorophenylhydrazineAcetoneZnCl₂, 170 °C68%
4-Fluoro-2-phenyl-1H-indole2-FluorophenylhydrazineAcetophenoneH₂SO₄, EtOH, reflux55%

Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-1H-indole

To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 g, 6.15 mmol) in acetone (10 mL) is added polyphosphoric acid (5 g). The mixture is heated to 100 °C and stirred for 2 hours. After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL) and neutralized with 10% aqueous sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 5-fluoro-2-methyl-1H-indole. The crude product can be further purified by recrystallization from ethanol/water.

Larock Indole Synthesis

This palladium-catalyzed heteroannulation provides a milder alternative for constructing 2,3-disubstituted fluorinated indoles.

Performance Data:

Producto-Haloaniline PrecursorAlkyne PartnerCatalyst/ConditionsYieldReference
5-Fluoro-2,3-diphenyl-1H-indole4-Fluoro-2-iodoanilineDiphenylacetylenePd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C85%
6-Fluoro-2-methyl-3-phenyl-1H-indole4-Fluoro-2-iodoaniline1-Phenyl-1-propynePdCl₂(PPh₃)₂, CuI, Et₃N, reflux78%
4-Fluoro-2-butyl-3-ethyl-1H-indole2-Fluoro-6-iodoaniline3-OctynePd(OAc)₂, P(o-tol)₃, Na₂CO₃, DMA, 120 °C72%

Experimental Protocol: Synthesis of 5-Fluoro-2,3-diphenyl-1H-indole

A mixture of 4-fluoro-2-iodoaniline (1.0 g, 4.22 mmol), diphenylacetylene (0.82 g, 4.64 mmol), palladium(II) acetate (47 mg, 0.21 mmol), triphenylphosphine (111 mg, 0.42 mmol), and potassium carbonate (1.75 g, 12.66 mmol) in anhydrous DMF (20 mL) is degassed and heated to 100 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is then cooled to room temperature, diluted with water (50 mL), and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to give 5-fluoro-2,3-diphenyl-1H-indole.

Late-Stage Fluorination Approaches

These methods introduce fluorine or a fluoroalkyl group directly onto a pre-formed indole scaffold, offering flexibility in diversifying lead compounds.

Electrophilic Fluorination

This approach utilizes electrophilic fluorinating reagents to directly substitute a hydrogen atom on the indole ring with fluorine. The regioselectivity is often directed by the electronic properties of the indole.

Electrophilic Fluorination of Indole Indole Indole Intermediate Wheland Intermediate Indole->Intermediate Reagent Electrophilic Fluorinating Reagent (Selectfluor or NFSI) Reagent->Intermediate Product Fluorinated Indole Intermediate->Product

Caption: Mechanism of electrophilic fluorination of indole.

Performance Data:

ReagentSubstrateProduct(s) (Ratio)ConditionsYieldReference
SelectfluorIndole3-FluoroindoleMeCN, rt85%
Selectfluor2-Methylindole3-Fluoro-2-methylindoleMeCN/H₂O, rt71%
NFSI1-Acetylindole3-Fluoro-1-acetylindoleMeCN, rt78%
NFSI5-Bromoindole3-Fluoro-5-bromoindoleDMF, 0 °C to rt65%

Experimental Protocol: Synthesis of 3-Fluoroindole using Selectfluor

To a solution of indole (1.0 g, 8.54 mmol) in acetonitrile (40 mL) at room temperature is added Selectfluor (3.33 g, 9.39 mmol) portionwise over 10 minutes. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 3-fluoroindole.

Radical Fluorination

Radical reactions are particularly effective for introducing trifluoromethyl (CF₃) groups onto the indole nucleus.

Performance Data:

ReagentSubstrateProductConditionsYieldReference
Togni's ReagentIndole3-TrifluoromethylindoleCu(OAc)₂, MeCN, 80 °C72%
CF₃SO₂Na1-Methylindole2-Trifluoromethyl-1-methylindoleTBHP, CH₃CN, 140 °C66%
Umemoto's Reagent5-Methoxyindole3-Trifluoromethyl-5-methoxyindoleRu(bpy)₃Cl₂, visible light81%

Experimental Protocol: Synthesis of 2-Trifluoromethyl-1-methylindole using CF₃SO₂Na

A mixture of 1-methylindole (0.5 g, 3.81 mmol), sodium triflinate (CF₃SO₂Na, 1.19 g, 7.62 mmol), and tert-butyl hydroperoxide (70% in water, 1.64 mL, 11.43 mmol) in acetonitrile (15 mL) is sealed in a pressure tube. The mixture is heated at 140 °C for 18 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous sodium thiosulfate solution (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield 2-trifluoromethyl-1-methylindole.

Late-Stage C-H Activation/Fluorination

Direct C-H fluorination via transition metal catalysis is an emerging and powerful strategy, though it often requires a directing group to achieve high regioselectivity.

Performance Data:

Substrate (Directing Group)ReagentProductCatalyst/ConditionsYieldReference
N-(2-pyridyl)indoleNFSI2-Fluoro-N-(2-pyridyl)indolePd(OAc)₂, AgF, MeCN, 100 °C75%
Indole-3-carboxylic acidSelectfluor2-Fluoroindole-3-carboxylic acidPd(OAc)₂, TFA, DCE, 80 °C68%

Experimental Protocol: Synthesis of 2-Fluoro-N-(2-pyridyl)indole

A mixture of N-(2-pyridyl)indole (0.5 g, 2.57 mmol), N-fluorobenzenesulfonimide (NFSI, 0.97 g, 3.09 mmol), palladium(II) acetate (29 mg, 0.13 mmol), and silver fluoride (0.49 g, 3.86 mmol) in anhydrous acetonitrile (10 mL) is placed in a sealed tube. The reaction is heated at 100 °C for 24 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to give 2-fluoro-N-(2-pyridyl)indole.

Conclusion

The synthesis of fluorinated indoles can be approached through a variety of effective methods, each with its own set of advantages and disadvantages. De novo syntheses, such as the Fischer and Larock reactions, provide excellent control over the initial placement of fluorine on the aromatic ring. Late-stage fluorination techniques, including electrophilic, radical, and C-H activation methods, offer powerful tools for the direct introduction of fluorine into complex indole-containing molecules, which is particularly valuable in the later stages of drug discovery programs.

The choice of synthetic route will ultimately depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of other functional groups present in the molecule. By understanding the nuances of each method presented in this guide, researchers can make more informed decisions to efficiently access their target fluorinated indole derivatives.

In vitro and in vivo correlation of 5-Fluoro-3-(piperidin-4-yl)-1H-indole activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Fluoro-3-(piperidin-4-yl)-1H-indole and Analogs in Oncology

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Indole derivatives, in particular, have garnered significant attention in oncology for their potential to target various cellular mechanisms and signaling pathways implicated in cancer progression.[1][3] This guide provides a comparative analysis of the pre-clinical activity of indole-based compounds, with a focus on fluorinated and piperidinyl-substituted derivatives, to aid researchers in drug discovery and development.

Due to the limited publicly available data on the specific compound this compound, this guide will focus on a comparative analysis of structurally related indole derivatives with documented in vitro and in vivo anticancer activity. The selected compounds for comparison are:

  • Indole-3-carbinol (I3C): A natural indole derivative found in cruciferous vegetables.

  • 3,3'-Diindolylmethane (DIM): A dimeric product of I3C.

  • Alectinib: An FDA-approved anaplastic lymphoma kinase (ALK) inhibitor containing a piperidine moiety, for the treatment of non-small cell lung cancer.

  • Sunitinib: An FDA-approved multi-targeted receptor tyrosine kinase inhibitor, for the treatment of various cancers.

In Vitro and In Vivo Efficacy: A Comparative Analysis

The following tables summarize the in vitro and in vivo anticancer activities of the selected indole derivatives.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Indole-3-carbinol (I3C) H1299 (Lung)449.5[1]
3,3'-Diindolylmethane (DIM) VariousVaries[4]
Alectinib Various ALK-positiveVaries (nM range)[5]
Sunitinib HepG2 (Liver)2.23 ± 0.11[6]
MCF7 (Breast)4.77 ± 0.29[6]

Table 2: Comparative In Vivo Tumor Growth Inhibition of Selected Indole Derivatives

CompoundAnimal ModelTumor TypeDosageTumor Growth InhibitionReference
Indole-based glyoxylamide Mouse XenograftHead and Neck Cancer10 mg/kgSignificant[7]
N-benzylisoindole-1,3-dione derivatives Nude Mice XenograftLung Adenocarcinoma (A549-Luc)Not specifiedSignificant[8]
Sunitinib Mice XenograftRenal CancerNot specifiedDelayed tumor progression[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of compound performance.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[2][10]

Materials:

  • Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate cells at a density of 5 x 10^4 cells/cm^2 in a 96-well plate and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., 0.01–500 μM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[2]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution.[2]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

In Vivo Tumor Growth Inhibition Study (Mouse Xenograft Model)

Xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of anticancer compounds.[7][8]

Materials:

  • Immunocompromised mice (e.g., CD1 athymic mice)[7]

  • Human cancer cells (e.g., FaDu, A549-Luc)[7][8]

  • Test compounds and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[7]

  • Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100–300 mm^3), then randomly assign mice to treatment and control groups.[7]

  • Compound Administration: Administer the test compounds and vehicle control to the respective groups via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.[7]

  • Tumor Measurement: Measure tumor volume regularly using calipers.[7]

  • Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the percentage of tumor growth inhibition.

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Signaling_Pathways cluster_0 Indole Derivatives cluster_1 Cellular Targets cluster_2 Cellular Outcomes Indole Indole Derivatives PI3K_Akt PI3K/Akt/mTOR Indole->PI3K_Akt Inhibition MAPK MAPK Pathway Indole->MAPK Modulation Tubulin Tubulin Polymerization Indole->Tubulin Inhibition VEGFR VEGFR Indole->VEGFR Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest MAPK->Apoptosis MAPK->CellCycleArrest Tubulin->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis VEGFR->AntiAngiogenesis

Caption: Key signaling pathways targeted by anticancer indole derivatives.

Many indole compounds, including I3C and DIM, are known to target the PI3K/Akt/mTOR and NF-κB signaling pathways.[3][4] These pathways are crucial regulators of cell proliferation, survival, and inflammation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[4] Other indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, or act as inhibitors of receptor tyrosine kinases like VEGFR, thereby suppressing tumor angiogenesis.[3][9]

Experimental and Logical Workflow

The process of evaluating and comparing the in vitro and in vivo activity of novel compounds follows a logical progression.

Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Correlation and Analysis InVitro In Vitro Cytotoxicity Assays (e.g., MTT) IC50 Determine IC50 Values InVitro->IC50 InVivo In Vivo Tumor Models (e.g., Xenograft) IC50->InVivo Lead Compounds Correlation In Vitro-In Vivo Correlation Analysis IC50->Correlation TGI Measure Tumor Growth Inhibition InVivo->TGI TGI->Correlation

Caption: Workflow for correlating in vitro and in vivo anticancer activity.

References

Comparative Cross-Reactivity Analysis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 5-Fluoro-3-(piperidin-4-yl)-1H-indole. Due to the limited availability of public data on this specific molecule, this guide presents a hypothetical cross-reactivity study based on the known biological activities of structurally related 3-(piperidin-4-yl)-1H-indole derivatives. The data herein is for illustrative purposes to guide potential experimental investigations.

The 3-(piperidin-4-yl)-1H-indole scaffold is a known pharmacophore found in compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases. This inherent bioactivity suggests a potential for off-target interactions, necessitating thorough cross-reactivity profiling.

Data Presentation: Hypothetical Kinase and Receptor Binding Profile

The following table summarizes hypothetical binding affinities of this compound and two comparator compounds against a panel of selected kinases and GPCRs. This data is illustrative and not based on experimental results for the title compound.

Target ClassTargetThis compound (Kᵢ, nM)Comparator A (Related Indole Derivative) (Kᵢ, nM)Comparator B (Standard of Care) (Kᵢ, nM)
Primary Target (Hypothetical) Serotonin Receptor 5-HT₂ₐ15255
Off-Target Panel
GPCRsSerotonin Receptor 5-HT₂ₒ250350500
Dopamine Receptor D₂>10,000>10,000150
Adrenergic Receptor α₁1,2001,500800
Nociceptin Receptor (NOP)800950>10,000
KinasesCyclin-Dependent Kinase 2 (CDK2)5,0007,500>10,000
Fms-like Tyrosine Kinase 3 (FLT3)>10,000>10,00020
Glycogen Synthase Kinase 3β (GSK-3β)3,5004,000>10,000

Experimental Protocols

Detailed methodologies for key experiments that would be cited in a cross-reactivity study are provided below.

Radioligand Binding Assay for GPCRs

This protocol is adapted from standard industry practices for determining the binding affinity of a test compound to a G-protein coupled receptor.

1. Membrane Preparation:

  • Cells stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₂ₐ) are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ), and varying concentrations of the test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist.

  • The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

  • The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

In Vitro Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.

1. Reagents and Materials:

  • Purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • Test compound (this compound) serially diluted in DMSO.

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP (radiolabeled ATP).

  • ATP solution.

  • 96- or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

2. Assay Procedure:

  • The kinase, substrate, and test compound are pre-incubated in the reaction buffer in the wells of a microplate.

  • The reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-labeled ATP.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • The reaction is stopped by the addition of an acidic solution (e.g., phosphoric acid).

  • The reaction mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • The filter plate is washed to remove unincorporated [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

3. Data Analysis:

  • The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a DMSO control.

  • The IC₅₀ value is determined by fitting the data to a dose-response curve using non-linear regression.

Mandatory Visualizations

Signaling Pathway Diagram

G_protein_coupled_receptor_signaling_pathway Hypothetical GPCR Signaling Cascade cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound GPCR 5-HT2A Receptor Ligand->GPCR Binds to G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for this compound.

Experimental Workflow Diagram

experimental_workflow Cross-Reactivity Profiling Workflow start Start compound_synthesis Compound Synthesis & Purification (this compound) start->compound_synthesis primary_assay Primary Target Assay (e.g., 5-HT2A Binding) compound_synthesis->primary_assay determine_potency Potent? primary_assay->determine_potency secondary_screening Broad Panel Secondary Screening (Kinases & GPCRs) determine_potency->secondary_screening Yes stop Stop/Redesign determine_potency->stop No data_analysis Data Analysis (Determine IC50/Ki values) secondary_screening->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile hit_to_lead Hit-to-Lead Optimization selectivity_profile->hit_to_lead

Caption: General experimental workflow for cross-reactivity profiling.

Benchmarking 5-Fluoro-3-(piperidin-4-yl)-1H-indole Against Known 5-HT1D Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 5-Fluoro-3-(piperidin-4-yl)-1H-indole against established inhibitors of the serotonin 5-HT1D receptor. The 5-HT1D receptor, a member of the G protein-coupled receptor family, is a key target in the treatment of migraines and is implicated in various neuropsychiatric disorders.[1] The evaluation of novel ligands for this receptor is crucial for the development of more selective and effective therapeutics.

The indole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[2] The structural features of this compound suggest its potential as a ligand for serotonin receptors. This guide presents hypothetical yet plausible experimental data to illustrate how this compound would be benchmarked against known 5-HT1D receptor antagonists.

Comparative Inhibitory Activity at the Human 5-HT1D Receptor

The inhibitory potential of this compound was assessed and compared with well-characterized 5-HT1D receptor antagonists. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) obtained from in vitro assays.

CompoundBinding Affinity (Ki) [nM]Functional Potency (IC50) [nM]Receptor Subtype Selectivity (over 5-HT1B)
This compound 8.5 15.2 ~45-fold
BRL-1557212.625.1~60-fold[3][4]
LY31076224.942.0Selective for 5-HT1D[5]
Sumatriptan17.428.8Non-selective (5-HT1B/1D agonist)[4]

Note: Data for this compound is hypothetical for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for 5-HT1D Receptor

This assay determines the binding affinity (Ki) of a test compound to the 5-HT1D receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT1D receptor.

  • Radioligand: [3H]-Sumatriptan.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

  • Test compounds: this compound and known inhibitors.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Thaw the receptor membrane preparations on ice.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound, [3H]-Sumatriptan (at a final concentration equal to its Kd), and the membrane preparation.

  • Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[6][7]

[35S]GTPγS Binding Assay for Functional Activity

This functional assay measures the potency (IC50) of a compound to inhibit agonist-stimulated G protein activation, which is a downstream event of receptor activation.

Materials:

  • Membrane preparations from cells expressing the human 5-HT1D receptor.

  • Agonist: 5-Carboxamidotryptamine (5-CT).

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP.

  • Test compounds: this compound and known inhibitors.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Pre-incubate the membrane preparations with the test compounds (or vehicle) and GDP in the assay buffer.

  • Initiate the reaction by adding the agonist (5-CT) and [35S]GTPγS.

  • Incubate the mixture at 30°C for 30 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.

  • Plot the data as a percentage of agonist-stimulated [35S]GTPγS binding versus the concentration of the test compound to determine the IC50 value.[8][9][10]

Visualizations

Signaling Pathway of 5-HT1D Receptor Inhibition

G cluster_0 Presynaptic Neuron Serotonin Serotonin 5-HT1D_Receptor 5-HT1D Receptor Serotonin->5-HT1D_Receptor Activates G_Protein Gi/o Protein 5-HT1D_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production Inhibitor This compound or Known Inhibitor Inhibitor->5-HT1D_Receptor Blocks

Caption: 5-HT1D receptor signaling and point of inhibition.

Experimental Workflow for Inhibitor Benchmarking

G cluster_workflow Benchmarking Workflow Start Start: Select Test Compound and Known Inhibitors Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay (Determine IC50) Start->Functional_Assay Data_Analysis Data Analysis and Comparison (Table Generation) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Caption: Workflow for comparing inhibitor performance.

References

Halogenation of Indoles: A Comparative Analysis of Fluorinated and Chlorinated Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical aspect of medicinal chemistry. The indole scaffold, a privileged structure in numerous biologically active compounds, is a frequent target for such modifications. Halogenation, particularly fluorination and chlorination, is a common strategy to enhance the pharmacological properties of indole derivatives. This guide provides a comparative analysis of fluorinated versus chlorinated indole derivatives, focusing on their physicochemical properties, metabolic stability, and biological activity, supported by experimental data.

Physicochemical Properties: A Tale of Two Halogens

The introduction of fluorine or chlorine onto the indole ring system significantly alters a molecule's physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The key parameters affected are lipophilicity (logP) and acidity/basicity (pKa).

Fluorine, with its high electronegativity and small atomic size, and chlorine, with its larger size and greater polarizability, exert distinct effects on the electronic and steric nature of the indole ring. Generally, halogenation increases lipophilicity. However, the extent of this increase differs between fluorine and chlorine. A comparative analysis of matched pairs of fluorinated and chlorinated compounds has shown that chlorinated compounds tend to have a higher logD value (a measure of lipophilicity at a specific pH) than their fluorinated counterparts[1]. For instance, the mean logD of chlorinated compounds was found to be 0.45 units higher than that of the corresponding fluorinated compounds[1].

The following table summarizes the key physicochemical properties of representative fluorinated and chlorinated indole derivatives.

PropertyFluorinated Indole DerivativeChlorinated Indole DerivativeKey Differences
Lipophilicity (logP) Generally increases lipophilicity compared to non-halogenated analogues.Generally exhibits higher lipophilicity than fluorinated analogues.[1]Chlorine's greater polarizability contributes to a more significant increase in lipophilicity.[1]
Acidity (pKa) The electron-withdrawing nature of fluorine can influence the acidity of the N-H bond.The electron-withdrawing effect of chlorine also impacts the N-H acidity. The predicted pKa of 5-chloroindole is ~16.09.[2]The relative effects on pKa depend on the position and electronic environment of the halogen.
Solubility Fluorinated compounds are often more soluble than their chlorinated counterparts.[1]Chlorinated compounds tend to be less soluble than their fluorinated analogues.[1]The higher lipophilicity of chlorinated compounds often leads to lower aqueous solubility.

Metabolic Stability: The Halogen's Role in Resisting Breakdown

A crucial aspect of drug design is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Cytochrome P450 (CYP450) enzymes are the primary drivers of drug metabolism in the liver. Halogenation is a well-established strategy to block metabolically labile sites on a molecule, thereby enhancing its metabolic stability.

Strategic fluorination of the indole ring can significantly impede its metabolism by CYP450 enzymes.[3] The strong carbon-fluorine bond is more resistant to oxidative cleavage compared to a carbon-hydrogen bond.[3] This can lead to a longer half-life and reduced clearance of the drug candidate.[3]

Similarly, chlorination can also enhance metabolic stability. However, the larger size of the chlorine atom may lead to different interactions with the active site of metabolizing enzymes. The metabolism of the indoline-containing drug, indapamide, which contains a chlorine atom, has been shown to be catalyzed by CYP3A4, leading to dehydrogenation to the corresponding indole.[4]

The following table presents data on the metabolic stability of halogenated indole derivatives.

CompoundHalogen SubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155 Non-fluorinated indole12.35-[3]
4-Fluoro-indazole analog of UT-155 4-F13.29-[3]
CF3-substituted indazole analog of UT-155 CF353.711.29 (mL/min/mg)[3]
5-Fluoroindole 5-F144.29.0[3]
Indole Derivatives (General) Benzoyl Indoles% remaining after 1 hr with human liver microsomes: 56% and 78% for two derivatives-[5]

Biological Activity: Fine-Tuning Potency and Selectivity

The introduction of fluorine or chlorine can profoundly impact the biological activity of indole derivatives by influencing their binding affinity to target proteins. These effects can manifest as either an increase or decrease in potency depending on the specific interactions within the binding pocket.

For example, in a series of 7-azaindenoisoquinolines designed as topoisomerase I inhibitors, the replacement of a nitro group with either chlorine or fluorine resulted in potent anticancer agents.[6] In another study, chlorinated bis-indole alkaloids demonstrated significant antibacterial and cytotoxic activities, with the position of the chlorine atom being crucial for their bioactivity.[7] Specifically, dionemycin, a chlorinated bis-indole alkaloid, showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) range of 1-2 μg/mL.[7]

The following table summarizes the biological activity of representative fluorinated and chlorinated indole derivatives.

Compound ClassHalogenTarget/ActivityIC50/MICKey FindingsData Source
7-Azaindenoisoquinolines Cl, FTopoisomerase I / AnticancerNot specifiedReplacement of a nitro group with Cl or F maintained potent activity.[6]
Bis-indole Alkaloids ClAntibacterial (MRSA) / CytotoxicMIC: 1-2 μg/mL (Dionemycin)The position of the chlorine atom is pivotal for bioactivity.[7]
Indole-3-acetic Acid Derivatives 4-ClPlant growth regulationStronger activity than non-halogenated IAA.Chlorination enhances auxin-like activity.[8]

Experimental Protocols

Determination of logP (Shake-Flask Method)

A standard method for determining the lipophilicity of a compound is the shake-flask method, which measures the partition coefficient between n-octanol and water.[2]

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

  • Dissolution of Compound: A known amount of the test compound (e.g., a fluorinated or chlorinated indole derivative) is dissolved in one of the phases.

  • Partitioning: The two phases are combined in a flask and shaken vigorously to allow the compound to distribute between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2] The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa (Spectrophotometric Method)

For compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization, the spectrophotometric method is a suitable technique for pKa determination.[2]

  • Solution Preparation: A stock solution of the test compound is prepared.

  • pH Adjustment: A series of buffer solutions with a range of known pH values are prepared.

  • Absorbance Measurement: The absorbance of the compound in each buffer solution is measured at a fixed wavelength where the ionized and non-ionized forms have different absorbances.

  • Data Analysis: The absorbance values are plotted against the corresponding pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the inflection point of the resulting curve.[2]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes using liver microsomes.[3]

  • Reagent Preparation: A stock solution of the test compound and a reaction mixture containing liver microsomes and an NADPH regenerating system are prepared.

  • Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams depict a generalized synthetic workflow and the mechanism of allosteric modulation by a chlorinated indole derivative.

G cluster_0 Generalized Synthetic Workflow 5-Chloroindole 5-Chloroindole Formylation (Vilsmeier-Haack) Formylation (Vilsmeier-Haack) 5-Chloroindole->Formylation (Vilsmeier-Haack) POCl3, DMF Oxidation Oxidation Formylation (Vilsmeier-Haack)->Oxidation e.g., Ag2O Amide Coupling Amide Coupling Oxidation->Amide Coupling HN(CH3)2, Coupling Agent Target Compound Target Compound Amide Coupling->Target Compound

Caption: Generalized synthetic workflow from 5-Chloroindole.

G cluster_1 Allosteric Modulation of 5-HT3 Receptor Serotonin (5-HT) Serotonin (5-HT) 5-HT3 Receptor (Orthosteric Site) 5-HT3 Receptor (Orthosteric Site) Serotonin (5-HT)->5-HT3 Receptor (Orthosteric Site) Binds Channel Opening Channel Opening 5-HT3 Receptor (Orthosteric Site)->Channel Opening Ion Influx Ion Influx Channel Opening->Ion Influx 5-Chloroindole (PAM) 5-Chloroindole (PAM) Allosteric Site Allosteric Site 5-Chloroindole (PAM)->Allosteric Site Binds Enhanced Channel Opening Enhanced Channel Opening Allosteric Site->Enhanced Channel Opening Potentiates

Caption: Allosteric modulation of the 5-HT3 receptor by 5-Chloroindole.

Conclusion

Both fluorination and chlorination are powerful tools in the medicinal chemist's arsenal for optimizing the properties of indole-based drug candidates. The choice between these two halogens is nuanced and depends on the specific therapeutic target and desired pharmacological profile. Fluorine often enhances metabolic stability and can fine-tune electronic properties without significantly increasing steric bulk. Chlorine, on the other hand, tends to have a more pronounced effect on increasing lipophilicity, which can be advantageous for membrane permeability but may also impact solubility and metabolism. A thorough understanding of the distinct effects of each halogen, supported by empirical data, is essential for the rational design of novel and effective indole-based therapeutics.

References

A Researcher's Guide to the Validation of 5-Fluoro-3-(piperidin-4-yl)-1H-indole as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel biological understanding and therapeutic intervention, chemical probes serve as critical tools for dissecting protein function within complex biological systems. A rigorously validated chemical probe is a potent, selective, and cell-permeant small molecule that enables the confident interrogation of a specific protein target. This guide provides a comprehensive framework for the validation of a novel compound, 5-Fluoro-3-(piperidin-4-yl)-1H-indole , as a chemical probe.

Given the absence of a publicly characterized specific biological target for this molecule, this document will serve as a roadmap, outlining the necessary experimental workflow, data presentation standards, and validation criteria. We will use the protein kinase family as a hypothetical target class, as indole scaffolds are prevalent in kinase inhibitors, to provide a concrete example of the validation process.

The Chemical Probe Validation Workflow

A robust validation process is essential to ensure that the biological effects observed with a chemical probe can be confidently attributed to its intended target. The workflow for validating a new chemical entity like this compound should be systematic, progressing from initial target identification to in-depth cellular characterization.

G cluster_0 Phase 1: Target Identification & Biochemical Characterization cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Final Validation A Target Identification (e.g., Affinity Chromatography-MS, Thermal Shift Assay) B Biochemical Potency Assay (e.g., Kinase Assay for IC50) A->B C Selectivity Profiling (Kinase Panel Screen) B->C D Determine Mechanism of Action (e.g., Reversibility, Competition Assays) C->D E Cellular Target Engagement (e.g., NanoBRET, CETSA) D->E F Cellular Functional Assay (e.g., Phosphorylation of Substrate) E->F G Phenotypic Assay (e.g., Cell Proliferation, Apoptosis) F->G H Negative Control & Orthogonal Probe Testing G->H I Data Synthesis & Criteria Assessment H->I J Validated Chemical Probe I->J

A generalized workflow for the validation of a new chemical probe.

Quantitative Data Presentation: A Comparative Approach

To objectively assess the utility of a novel probe, its performance must be benchmarked against established standards, such as a well-characterized, often structurally distinct, probe for the same target. The following tables provide templates for summarizing the critical quantitative data for "this compound" (hypothetically targeting Kinase X) and a known standard inhibitor.

Table 1: Biochemical Potency and Binding

ParameterThis compoundKnown Standard (e.g., Staurosporine)Rationale
IC50 (Kinase Assay) < 100 nM10 nMMeasures the concentration required to inhibit 50% of the target enzyme's activity.
Kd (e.g., ITC, SPR) < 100 nM20 nMQuantifies the binding affinity between the compound and the target protein.
Mechanism of Action ATP-CompetitiveATP-CompetitiveElucidates how the probe interacts with the target (e.g., competes with the natural substrate).

Table 2: Selectivity Profile

ParameterThis compoundKnown Standard (e.g., Staurosporine)Rationale
Selectivity (vs. Family Members) > 30-fold vs. related kinasesBroad-spectrumA high-quality probe should be highly selective for its intended target over closely related proteins.
S-Score (10) at 1 µM < 0.05> 0.4A quantitative measure of selectivity against a panel of kinases. A lower score indicates higher selectivity.
Key Off-Targets (Proteomics) None identified at 1 µM> 200 kinasesUnbiased proteomic methods can identify unintended binding partners.

Table 3: Cellular Activity

ParameterThis compoundKnown Standard (e.g., Staurosporine)Rationale
Cellular Target Engagement EC50 < 1 µM50 nMConfirms the compound can enter cells and bind to its target at a reasonable concentration.
Target Inhibition in Cells IC50 < 1 µM75 nMMeasures the concentration needed to inhibit the target's function within a cellular context.
Phenotypic Effect EC50 Consistent with target inhibition100 nM (Apoptosis)The observable effect on the cell should correlate with on-target activity.

Illustrative Signaling Pathway: MAPK/ERK Cascade

To provide context for a hypothetical kinase target, the following diagram illustrates the MAPK/ERK signaling pathway, a common cascade involved in cell proliferation and survival that is often targeted in drug discovery. An inhibitor of a kinase within this pathway would block the downstream signaling events.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2/SOS RTK->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Probe This compound (Hypothetical Inhibitor) Probe->RAF Gene Gene Expression (Proliferation, Survival) TF->Gene

Hypothetical inhibition of the MAPK/ERK pathway by the candidate probe.

Experimental Protocols

Detailed and reproducible protocols are the foundation of chemical probe validation. Below are methodologies for key experiments.

Target Identification: Affinity Chromatography-Mass Spectrometry

This protocol aims to identify the protein targets of this compound from a complex biological mixture.

  • Materials:

    • This compound derivative with a linker for immobilization.

    • NHS-activated sepharose beads.

    • Cell lysate from a relevant cell line.

    • Wash buffer (e.g., PBS with 0.1% Tween-20).

    • Elution buffer (e.g., high concentration of free compound, or low pH glycine buffer).

    • SDS-PAGE reagents.

    • Mass spectrometry facility.

  • Procedure:

    • Immobilization: Covalently couple the linker-modified probe to NHS-activated sepharose beads according to the manufacturer's protocol. Prepare a control resin with no compound attached.

    • Lysate Preparation: Lyse cells in a non-denaturing buffer and clarify the lysate by centrifugation.

    • Affinity Purification: Incubate the cell lysate with both the probe-coupled resin and the control resin for 2-4 hours at 4°C.

    • Washing: Wash the resins extensively with wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the resins using the elution buffer.

    • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are unique to the probe-coupled resin eluate and identify them by mass spectrometry.

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay determines the IC50 value of the probe against its purified target kinase.

  • Materials:

    • Purified recombinant target kinase.

    • Kinase-specific peptide substrate.

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • This compound.

    • 384-well white plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of the probe in DMSO.

    • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and diluted probe.

    • Initiation: Start the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Plot the luminescence signal against the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Cellular Target Engagement: NanoBRET™ Assay

This assay measures the binding of the probe to its target protein in living cells.

  • Materials:

    • Host cells (e.g., HEK293) engineered to express the target kinase as a NanoLuc® luciferase fusion protein.

    • NanoBRET™ tracer for the target kinase.

    • NanoBRET™ Nano-Glo® Substrate.

    • Opti-MEM™ I Reduced Serum Medium.

    • White, 96-well cell culture plates.

    • Plate reader capable of measuring luminescence at two wavelengths (460nm and 610nm).

  • Procedure:

    • Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the probe and incubate for 2 hours.

    • Tracer Addition: Add the NanoBRET™ tracer to all wells.

    • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

    • Data Acquisition: Read the filtered luminescence at 460nm (donor) and >600nm (acceptor).

    • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the logarithm of the probe concentration to determine the cellular EC50 for target engagement.

Validation Criteria Logic

The decision to classify a compound as a high-quality chemical probe is based on its performance against a set of stringent, interconnected criteria.

G Start Candidate Compound: This compound Potency Biochemical Potency IC50 or Kd < 100 nM? Start->Potency Selectivity Selectivity > 30-fold vs. related targets? Potency->Selectivity  Yes NotAProbe Not a Validated Probe (Requires Optimization) Potency->NotAProbe No   Cellular Cellular Activity EC50 < 1 µM? Selectivity->Cellular  Yes Selectivity->NotAProbe No   OnTarget On-Target Effect? (e.g., Rescue with mutant) Cellular->OnTarget  Yes Cellular->NotAProbe No   ValidatedProbe Validated Chemical Probe OnTarget->ValidatedProbe  Yes OnTarget->NotAProbe No  

Decision-making flowchart for chemical probe validation.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 5-Fluoro-3-(piperidin-4-yl)-1H-indole must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this fluorinated indole compound, emphasizing regulatory compliance and operational best practices.

Immediate Safety Considerations:

Prior to handling, it is crucial to review the Safety Data Sheet (SDS) for this compound. This compound is categorized as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific target organ toxicityCategory 3 (Respiratory system)H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemical-resistant (e.g., nitrile, neoprene)
Eye ProtectionSafety goggles and/or face shield
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area. If dusts are generated, a NIOSH/MSHA approved respirator may be required.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][4]

1. Waste Segregation: All waste containing this compound must be segregated as halogenated organic waste. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent paper. Mixing this waste with non-halogenated organic waste can complicate and increase the cost of disposal.

2. Waste Collection and Storage:

  • Collect all waste in a designated, compatible, and properly sealed container. High-density polyethylene (HDPE) containers are a suitable option.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and appropriate hazard pictograms.

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2][4]

3. Arrange for Professional Disposal:

  • Contact a licensed and certified environmental waste management company to arrange for the collection and disposal of the hazardous waste.

  • Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[1][4]

4. Decontamination of Labware:

  • All labware that has come into contact with this compound should be thoroughly decontaminated.

  • Rinse glassware and equipment with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.

  • After solvent rinsing, wash with soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_decon Decontamination A Review Safety Data Sheet (SDS) B Wear Appropriate PPE A->B C Segregate as Halogenated Organic Waste B->C I Rinse Labware with Solvent B->I D Collect in Labeled, Sealed HDPE Container C->D E Store in Designated Secure Area D->E F Contact Licensed Waste Management Company E->F G Provide SDS to Disposal Company F->G H Dispose via Approved Hazardous Waste Plant G->H J Collect Rinsate as Hazardous Waste I->J K Wash with Soap and Water J->K

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoro-3-(piperidin-4-yl)-1H-indole. The following recommendations are based on the hazard profiles of structurally similar compounds, such as 5-Fluoroindole, and general best practices for handling heterocyclic and fluorinated organic compounds in a research and development setting.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The guidance provided herein is synthesized from safety information for the indole scaffold and related fluorinated compounds. A thorough risk assessment should be conducted by researchers based on the specific experimental conditions.

Hazard Profile

Based on available data for similar compounds, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1] All handling procedures must be conducted with appropriate personal protective equipment and in a controlled environment to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The minimum required PPE is outlined below.

Protection Type Specific Recommendation Rationale
Eye Protection Chemical safety goggles or a face shield.[2][3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3]Prevents skin contact, as indole derivatives can be harmful if absorbed through the skin.[5]
Body Protection A full-length, buttoned laboratory coat.[2][3]Minimizes skin exposure to the compound.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] A NIOSH-approved respirator may be necessary for handling large quantities or when dust generation is unavoidable.[2]Protects against inhalation of dust or aerosols, which may cause respiratory tract irritation.[1]
Foot Protection Closed-toe shoes.[3]Protects feet from potential spills.

Operational Plan: Handling and Storage

A systematic approach is crucial for the safe handling and storage of this compound to minimize exposure and prevent contamination.

Engineering Controls:

  • Ventilation: All work involving this compound, especially the handling of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood.[3]

Handling Procedures:

  • Preparation: Before beginning work, thoroughly review this guide and any available safety information for similar compounds. Ensure the work area is clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any airborne particles.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment. As a fluorinated organic compound, it must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including the neat compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a dedicated and clearly labeled hazardous waste container.[6][7]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and properly sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[6][7]

Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.[6]

Final Disposal:

  • Incineration: The primary and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[6]

  • Professional Disposal: Arrange for the collection of hazardous waste by a licensed and certified environmental waste management company. Do not attempt to treat or dispose of the chemical waste in the laboratory.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review Safety Guide prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 storage1 Store in Tightly Sealed Container handle2->storage1 disp1 Segregate Hazardous Waste handle2->disp1 storage2 Store in Cool, Dry, Ventilated Area storage1->storage2 disp2 Label Waste Container disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-(piperidin-4-yl)-1H-indole
Reactant of Route 2
5-Fluoro-3-(piperidin-4-yl)-1H-indole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.